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Hepcidin-2

Cat. No.: B1576450
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Description

Hepcidin-2 is a key isoform of the peptide hormone hepcidin, which is a principal regulator of systemic iron homeostasis. It is synthesized primarily in the liver as an 84-amino acid preprohormone, which is then processed into the bioactive mature form. Hepcidin controls plasma iron levels by binding to the iron exporter ferroportin, found on macrophages and duodenal enterocytes. This binding induces the internalization and degradation of ferroportin, thereby inhibiting iron absorption from the diet and the release of recycled iron from cellular storage. This mechanism is central to the pathophysiology of various iron disorders. As an acute-phase reactant, hepcidin production is significantly upregulated by inflammatory cytokines, particularly interleukin-6 (IL-6), leading to the hypoferremia and anemia associated with chronic disease. Beyond its iron-regulatory function, hepcidin was initially identified as a liver-expressed antimicrobial peptide (LEAP-1) and demonstrates direct in vitro bactericidal and fungicidal activity. It is active against a spectrum of microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans. Hepcidin's multifaceted role places it at the critical intersection of iron metabolism and the body's defense against pathogens. Research into this compound is therefore essential for advancing our understanding of conditions such as anemia of inflammation, hereditary hemochromatosis, beta-thalassemia, and host responses to infectious diseases. This product is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

bioactivity

Antimicrobial

sequence

MKCKFCCNCCNMNGCGMCCDF

Origin of Product

United States

Biosynthesis and Post Translational Maturation of Hepcidin 2

Genetic Basis and Transcriptional Regulation of Hepcidin (B1576463) Encoding Genes (e.g., HAMP gene, Hamp2 in specific models)

In humans, hepcidin is encoded by a single gene, HAMP, located on chromosome 19q13.1 wikipedia.orghaematologica.orgnih.gov. The HAMP gene encodes an 84-amino acid precursor protein known as preprohepcidin (B1576763) wikipedia.orghaematologica.orgnih.gov. In mice, there are two hepcidin genes, Hamp (also referred to as Hamp1) and Hamp2, both located on mouse chromosome 7 jax.orgnih.govjax.org. Both mouse genes encode peptide hormones involved in systemic iron metabolism regulation nih.gov. Studies in mice have shown that both Hamp1 and Hamp2 expression respond coordinately to dietary iron nih.gov.

Transcriptional regulation of the HAMP gene is complex and responsive to various extracellular signals, including iron status, inflammation, hypoxia, and erythropoietic activity wikipedia.orghaematologica.orgnih.govmdpi.comnih.gov. Multiple promoter elements within the HAMP gene mediate these responses nih.gov.

Key regulatory pathways include:

BMP/SMAD pathway: This is a major pathway regulating HAMP transcription in response to iron levels annualreviews.orgjpp.krakow.plhaematologica.orgmdpi.comfrontiersin.orgnih.govmdpi.comnih.gov. Increased serum or tissue iron triggers the induction of hepcidin via this pathway jpp.krakow.plmdpi.com. This involves the secretion of bone morphogenetic proteins (BMPs), particularly BMP6 and BMP2, from liver sinusoidal endothelial cells mdpi.comfrontiersin.org. These BMPs bind to type I and type II BMP receptors on hepatocytes, activating the SMAD signaling cascade, which includes SMAD1, 5, and 8 mdpi.commdpi.comashpublications.org. The BMP co-receptor hemojuvelin (HJV) is essential for efficient iron signaling through this pathway annualreviews.orgmdpi.comnih.govmdpi.com.

JAK/STAT pathway: Inflammation, primarily mediated by interleukin-6 (IL-6), upregulates HAMP gene expression through the JAK/STAT3 signaling pathway wikipedia.orgmdpi.comnih.govmdpi.comnih.govmdpi.commdpi.comportlandpress.com. IL-6 binds to its receptor, leading to the phosphorylation of JAK2 and subsequent activation and nuclear translocation of STAT3, which binds to the HAMP promoter wikipedia.orgmdpi.comportlandpress.com.

Erythropoietic activity: High erythropoietic activity suppresses hepcidin production wikipedia.orghaematologica.orgmdpi.comnih.govnih.govnih.gov. Erythroferrone (ERFE), produced by erythroblasts in the bone marrow, is identified as a mediator that suppresses hepcidin by sequestering BMPs, particularly BMP6, thus attenuating BMP/SMAD signaling wikipedia.orgmdpi.comfrontiersin.orgnih.govnih.gov.

Hypoxia: Hypoxia negatively regulates hepcidin production wikipedia.orgmdpi.comnih.gov. The hypoxia-inducible factor (HIF) pathway is implicated in downregulating hepcidin expression under hypoxic conditions wikipedia.orgnih.gov.

Mutations in genes involved in these regulatory pathways, such as HFE, TFR2, HJV, and TMPRSS6 (matriptase-2, a negative regulator of hepcidin expression), can lead to dysregulation of hepcidin synthesis and iron disorders like hereditary hemochromatosis wikipedia.orgjpp.krakow.plmdpi.comnih.govnih.govscielo.org.mx.

Prepropeptide Processing and Enzymatic Cleavage to Mature Hepcidin Forms

Hepcidin is synthesized as an 84-amino acid prepropeptide (preprohepcidin) wikipedia.orghaematologica.orgnih.govashpublications.orgresearchgate.netcapes.gov.brnih.gov. This precursor contains a signal peptide at the N-terminus, a proregion, and the mature peptide at the C-terminus nih.govresearchgate.netnih.gov.

The maturation process involves sequential enzymatic cleavages:

Signal Peptide Removal: The 24-amino acid N-terminal signal peptide is cleaved off by signal peptidase during translocation into the endoplasmic reticulum (ER) lumen, resulting in a 60-amino acid prohepcidin wikipedia.orghaematologica.orgnih.govmdpi.comresearchgate.netnih.gov.

Proregion Cleavage: The 35-amino acid proregion is then removed by a furin-like proprotein convertase wikipedia.orghaematologica.orgresearchgate.netcapes.gov.brnih.gov. Furin is identified as a key enzyme mediating this post-translational processing in human hepatocytes ashpublications.orgcapes.gov.brnih.gov. This cleavage occurs at a consensus furin cleavage site (e.g., QRRRRRDTHF) located immediately before the mature peptide sequence researchgate.netcapes.gov.brnih.govfrontiersin.org.

This processing yields the mature, bioactive form, which is predominantly hepcidin-25 (B1576460) (25 amino acids) in humans wikipedia.orghaematologica.orgnih.govashpublications.orgresearchgate.netcapes.gov.br. Shorter isoforms, hepcidin-22 and hepcidin-20 (B1576446), which are N-terminally truncated variants of hepcidin-25, have also been identified in human urine and serum, although they generally have minimal iron regulatory activity compared to hepcidin-25 wikipedia.orghaematologica.orgnih.govresearchgate.netohsu.edu. The mature hepcidin peptide is characterized by eight conserved cysteine residues that form four disulfide bonds, contributing to its characteristic hairpin structure wikipedia.orgresearchgate.netfrontiersin.orgoup.com.

Intracellular Trafficking and Secretion Pathways of Hepcidin

Following synthesis and processing in the ER and Golgi apparatus, mature hepcidin is secreted from producing cells, primarily hepatocytes, into the circulation wikipedia.orgnih.govannualreviews.orgmdpi.com. The exact intracellular trafficking and secretion pathways are not as extensively detailed as the transcriptional regulation and processing steps in the provided search results. However, it is understood that the preprohepcidin enters the ER lumen for initial cleavage haematologica.org. The subsequent processing by furin likely occurs within the secretory pathway. Mature hepcidin is then released into the bloodstream wikipedia.orgnih.govannualreviews.orgmdpi.com. In the circulation, hepcidin can bind to alpha-2-macroglobulin mdpi.com.

While primarily secreted into the bloodstream to act systemically on ferroportin in various tissues, hepcidin has also been detected in urine, suggesting potential renal handling or local production and secretion into the renal lumen wikipedia.orghaematologica.orgnih.govohsu.edubioscientifica.com. Studies in kidney tissue have localized hepcidin to the apical pole of renal epithelial cells, suggesting apical release into urine ohsu.edubioscientifica.com.

Tissue-Specific Expression and Cellular Localization of Hepcidin Production

Hepcidin is predominantly expressed in the liver, specifically by hepatocytes wikipedia.orgnih.govannualreviews.orghaematologica.orgmdpi.commdpi.comscielo.org.mxashpublications.orgnih.govelsevier.es. Hepatocytes, particularly those around the portal triads, show strong hepcidin immunoreactivity nih.govbioscientifica.com. Liver sinusoidal endothelial cells also play a crucial role in hepcidin regulation by producing BMPs annualreviews.orgmdpi.comfrontiersin.org.

While the liver is the primary site of synthesis, hepcidin expression has also been detected at much lower levels in various extrahepatic tissues and cell types mdpi.comnih.govmdpi.comxmu.edu.cn. These include:

Macrophages nih.govmdpi.com

Epithelial cells mdpi.com

Adipose tissue mdpi.com

Heart nih.govbioscientifica.com

Brain nih.gov

Kidney (specifically in the cytoplasm of tubule epithelial cells, with potential apical secretion into urine) nih.govbioscientifica.combioscientifica.com

Pulmonary vasculature nih.gov

Dendritic cells nih.gov

Pancreas (specifically in endocrine cells within Langerhans islets, identified as insulin-producing beta-cells in some studies) bioscientifica.com

Spleen xmu.edu.cn

Intestine xmu.edu.cn

Head kidney (in fish) xmu.edu.cn

Muscle xmu.edu.cn

Gill xmu.edu.cn

Skin xmu.edu.cn

Stomach xmu.edu.cn

Lymphocytes nih.gov

The expression in these extrahepatic sites suggests potential local roles for hepcidin in iron regulation or innate immunity, in addition to its systemic endocrine function nih.govxmu.edu.cn. For instance, in the mudskipper fish, Hepcidin-2 (B1576447) mRNA expression was significantly upregulated in testes and seminal vesicles, localizing to Leydig cells, suggesting a specialized role in male reproductive immunity in that species xmu.edu.cn.

Molecular Mechanisms of Hepcidin 2 Action

Receptor Binding and Interaction Dynamics (e.g., Ferroportin-mediated Iron Export)

The primary mechanism of hepcidin (B1576463) action involves its binding to ferroportin (FPN), the sole known cellular iron exporter in vertebrates wikipedia.orgjci.orgashpublications.orgmdpi.com. Ferroportin is a transmembrane protein found on the surface of cells involved in iron export, including duodenal enterocytes (for dietary iron absorption), macrophages (for recycling iron from old red blood cells), hepatocytes (for releasing stored iron), and placental cells wikipedia.orgjci.orgashpublications.orgmdpi.com.

Hepcidin binds to ferroportin, leading to a conformational change in the transporter wikipedia.org. This binding event is crucial for regulating the entry of iron into the circulation wikipedia.org. The interaction between hepcidin and ferroportin is highly specific, and the N-terminal amino acids of hepcidin, particularly the first 5, are essential for this biological activity wikipedia.orgnih.gov. Ferroportin itself is a dimer, and studies indicate that both monomers must be capable of binding hepcidin for downstream signaling and ferroportin downregulation to occur effectively pnas.org.

The binding of hepcidin to ferroportin directly inhibits iron export by occluding the iron channel wikipedia.orgashpublications.orgnih.gov. This blockage prevents the release of intracellular iron into the plasma, thereby lowering serum iron levels wikipedia.orgashpublications.org.

Signal Transduction Pathways Initiated by Hepcidin Peptide Binding

Upon binding to ferroportin, hepcidin initiates intracellular signaling pathways that lead to the downregulation of ferroportin. A key pathway involved is the recruitment and activation of the Janus kinase 2 (Jak2) pnas.org. Hepcidin binding to the ferroportin dimer facilitates the binding and activation of Jak2, which is required for the subsequent phosphorylation of ferroportin pnas.org. This process requires cooperative interaction between the ferroportin monomers pnas.org.

While the detailed signal transduction cascade following Jak2 activation is still being fully elucidated, the activation of Jak2 is a critical step linking hepcidin-ferroportin interaction to the subsequent cellular responses that modulate iron efflux pnas.org.

Downstream Cellular Responses to Hepcidin Peptide Signaling (e.g., Receptor Internalization and Degradation, Iron Efflux Modulation)

The binding of hepcidin to ferroportin and the subsequent activation of signaling pathways, including the involvement of Jak2, trigger several downstream cellular responses that collectively lead to reduced iron export. The primary downstream effect is the ubiquitination, internalization, and degradation of the ferroportin protein wikipedia.orgjci.orgnih.govmdpi.comjci.org.

Once hepcidin is bound to ferroportin, the complex is internalized from the cell surface into endosomes wikipedia.orgjci.org. This internalization is followed by the trafficking of the ferroportin-hepcidin complex to lysosomes, where ferroportin is degraded by proteolysis jci.orgmdpi.com. This process effectively removes ferroportin from the cell surface, reducing the number of available iron export channels jci.orgjci.org.

The degradation of ferroportin leads to the sequestration of iron within the iron-exporting cells, such as macrophages and enterocytes wikipedia.orgmdpi.com. In macrophages, this results in iron trapping, contributing to the hypoferremia observed in conditions of high hepcidin levels, such as inflammation wikipedia.org. In duodenal enterocytes, the reduced number of functional ferroportin transporters on the basolateral membrane inhibits the transfer of dietary iron into the bloodstream, thereby decreasing intestinal iron absorption wikipedia.orgjci.org.

In addition to inducing internalization and degradation, hepcidin binding can also directly interfere with ferroportin's ability to export iron, even before internalization occurs wikipedia.orgnih.gov. This suggests a rapid and reversible mechanism of iron efflux modulation by hepcidin wikipedia.org.

Comparative Functional Analysis of Hepcidin Peptide Isoforms

Hepcidin is synthesized as an 84-amino acid preprohormone that undergoes sequential cleavage to produce the mature, active forms wikipedia.org. The main bioactive form is Hepcidin-25 (B1576460), a 25-amino acid peptide wikipedia.orgresearchgate.net. However, shorter N-terminally truncated isoforms, including Hepcidin-24, Hepcidin-22, and Hepcidin-20 (B1576446), have also been identified in biological fluids like urine and plasma wikipedia.orgresearchgate.netnih.govhaematologica.org.

Research indicates that the iron regulatory activity primarily resides in the Hepcidin-25 isoform wikipedia.orgresearchgate.net. The shorter isoforms, Hepcidin-20 and Hepcidin-22, have been reported to have minimal or no activity at the ferroportin receptor and are often considered to be degradation products of Hepcidin-25 wikipedia.orgresearchgate.netnih.gov.

While their role in iron metabolism is limited, there is some evidence suggesting that certain truncated isoforms might retain or even have increased antimicrobial activity compared to Hepcidin-25 nih.govhaematologica.orgbachem.com. For instance, Hepcidin-20 has been suggested to exhibit greater antimicrobial and fungicidal activity than Hepcidin-25, particularly at acidic pH nih.govhaematologica.org.

The relative abundance of these isoforms can vary in different physiological and pathological conditions researchgate.net. High levels of degraded isoforms have been detected in diseases associated with high hepcidin concentrations, such as sepsis and kidney failure researchgate.net.

The comparative functional analysis of these isoforms highlights the specificity of Hepcidin-25 in regulating systemic iron homeostasis through its interaction with ferroportin, while suggesting potential alternative roles, such as antimicrobial defense, for the truncated forms.

Table: Hepcidin Peptide Isoforms and PubChem CIDs

Compound NameAmino Acid LengthPubChem CIDPrimary Activity
Hepcidin-91864521 nih.govibms.orguni.luIron Regulation, Antimicrobial nih.gov
Hepcidin-2525139033195 nih.gov, 90472084 nih.govPrimary Iron Regulation wikipedia.orgresearchgate.net
Hepcidin-2424Not explicitly foundMinimal/No Iron Regulation researchgate.net
Hepcidin-2222131852663 nih.govMinimal/No Iron Regulation wikipedia.orgresearchgate.net
Hepcidin-2020131852664 nih.govMinimal/No Iron Regulation wikipedia.orgresearchgate.net, Potential Antimicrobial nih.govhaematologica.orgbachem.com

Note: The PubChem CID for the general term "Hepcidin" (91864521) likely refers to the main active form, Hepcidin-25, or the family of hepcidin peptides.

Interactive Data Table: Hepcidin Isoform Activity

IsoformIron Regulatory Activity (vs. Hepcidin-25)Antimicrobial Activity (vs. Hepcidin-25)Notes
Hepcidin-25High wikipedia.orgresearchgate.netPresent haematologica.orgnih.govMain bioactive form wikipedia.orgresearchgate.net
Hepcidin-24Minimal/None researchgate.netNot clearly establishedN-terminally truncated researchgate.net
Hepcidin-22Minimal/None wikipedia.orgresearchgate.netNot clearly establishedN-terminally truncated wikipedia.orgresearchgate.net
Hepcidin-20Minimal/None wikipedia.orgresearchgate.netPotential Higher Activity nih.govhaematologica.orgbachem.comN-terminally truncated wikipedia.orgresearchgate.net, Degradation product nih.gov

This table summarizes the reported activities of the main hepcidin isoforms based on the search results. Hepcidin-25 is the key regulator of iron metabolism, while shorter isoforms appear to have limited or no role in this process but may possess antimicrobial functions.

Physiological Regulation of Hepcidin 2 Expression

Iron-Sensing Regulatory Networks

The body employs sophisticated mechanisms to sense iron levels and translate these signals into appropriate modulation of Hepcidin-2 (B1576447) expression. These networks primarily involve the liver, the main site of this compound production.

Bone Morphogenetic Protein (BMP)/SMAD Signaling Pathway

The Bone Morphogenetic Protein (BMP)/SMAD signaling pathway is a central regulator of this compound transcription in response to iron levels. BMPs, particularly BMP6, are key ligands in this pathway. BMP6 is produced by liver sinusoidal endothelial cells and its expression is sensitive to iron levels, increasing with iron loading. biomolther.orgnih.govijeat.org

Upon binding to a complex of type I and type II BMP receptors on the surface of hepatocytes, BMP ligands initiate a signaling cascade. The relevant type I receptors include ALK2 and ALK3, while type II receptors include ActRIIA and BMPRII. researchgate.netxenbase.orggoogle.com This binding leads to the phosphorylation of receptor-regulated SMAD proteins, specifically SMAD1, SMAD5, and SMAD8. biomolther.orgneobioscience.commdpi.comciteab.comuib.no Phosphorylated SMAD1/5/8 then form a complex with the common mediator SMAD, SMAD4. biomolther.orggoogle.comguidetopharmacology.orguth.edu This SMAD complex translocates to the nucleus and binds to BMP-responsive elements (BREs) in the promoter region of the this compound gene (HAMP), thereby activating its transcription. nih.govguidetopharmacology.orguth.edu

Research findings highlight the critical role of this pathway. Studies have shown that genetic inactivation of key components like BMP6, ALK3, HJV, or SMAD4 leads to low hepcidin (B1576463) expression and iron overload in mice. nih.govpubcompare.ai Conversely, administration of BMP2 or BMP6 increases hepcidin expression and decreases serum iron levels. nih.govpubcompare.ai

Role of Hemojuvelin (HJV) and Transferrin Receptors (TfR1, TfR2)

Hemojuvelin (HJV), a glycosylphosphatidylinositol (GPI)-linked protein, acts as a co-receptor for BMPs and significantly enhances BMP-induced this compound expression. nih.govxenbase.orgneobioscience.comuib.noguidetopharmacology.orguth.edugoogle.com HJV is highly expressed in the liver and plays a crucial role in the iron-sensing pathway. uib.no Mutations in the HJV gene are associated with juvenile hemochromatosis, a severe iron overload disorder, underscoring its importance in regulating this compound. uib.no HJV enhances BMP signaling by facilitating the interaction between BMPs and their receptors. uib.nogoogle.com

Transferrin receptor 1 (TfR1) and Transferrin receptor 2 (TfR2) are also involved in sensing circulating iron levels and modulating this compound expression, primarily through their interaction with the hereditary hemochromatosis protein (HFE). TfR1 is ubiquitously expressed and primarily involved in the cellular uptake of transferrin-bound iron. mdpi.com TfR2 is predominantly expressed in hepatocytes and erythroid precursors and has a lower affinity for transferrin-bound iron compared to TfR1. TfR2 is considered a key iron sensor in hepatocytes and plays a more significant role in regulating this compound expression than in iron uptake. biomolther.org

The interaction between HFE, TfR1, and TfR2 is complex and contributes to the iron-sensing mechanism. Under conditions of high transferrin-bound iron, HFE dissociates from TfR1 and associates with TfR2. ijeat.orgmdpi.comuth.edu This interaction between HFE and TfR2 is thought to signal increased iron availability and contribute to the activation of the BMP/SMAD pathway, leading to increased this compound expression. biomolther.orgijeat.orgmdpi.comguidetopharmacology.orguth.edu Studies in mice with deficiencies in HFE, TfR2, or both have demonstrated their coordinated action in iron-responsive hepcidin expression. mdpi.comgoogle.com

Iron Regulatory Proteins (IRPs) and Iron Responsive Elements (IREs)

Iron Regulatory Proteins (IRPs), IRP1 and IRP2, and Iron Responsive Elements (IREs) constitute a post-transcriptional regulatory system that controls the translation and stability of mRNAs encoding various proteins involved in cellular iron metabolism, such as ferroportin and transferrin receptor 1. mdpi.com IRPs bind to IREs located in the untranslated regions (UTRs) of target mRNAs. mdpi.com Under conditions of low iron, IRPs bind to IREs, stabilizing TfR1 mRNA (increasing iron uptake) and inhibiting the translation of ferroportin mRNA (decreasing iron export). mdpi.com

While the IRP/IRE system is crucial for maintaining intracellular iron homeostasis, its direct role in the transcriptional regulation of this compound expression is less established compared to its effects on other iron-related proteins. mdpi.com The primary mechanisms regulating this compound transcription involve the iron-sensing pathways described above, which converge on the this compound promoter.

Inflammatory Modulators of this compound Expression

Inflammation is a potent inducer of this compound expression, leading to decreased serum iron levels, a phenomenon known as hypoferremia, which is characteristic of the anemia of chronic disease (ACD). neobioscience.comgoogle.com This inflammatory response is mediated by various cytokines.

Interleukin-6 (IL-6)/STAT3 Signaling Pathway

Interleukin-6 (IL-6) is a major cytokine that strongly induces this compound expression during inflammation. neobioscience.comciteab.comgoogle.com IL-6 binds to its receptor complex, which includes gp130, on the surface of hepatocytes. citeab.comgoogle.com This binding activates Janus kinases (JAKs), particularly JAK1 and JAK2, which in turn phosphorylate Signal Transducer and Activator of Transcription 3 (STAT3). citeab.comgoogle.com Phosphorylated STAT3 then translocates to the nucleus and binds to STAT3-responsive elements in the this compound promoter, directly stimulating its transcription. citeab.comgoogle.com

Studies have demonstrated that STAT3 is necessary and sufficient to confer IL-6 responsiveness to the hepcidin promoter. citeab.com The IL-6/STAT3 pathway is a critical link between inflammation and altered iron metabolism, contributing to the hypoferremia observed in inflammatory conditions. google.com

Acute Phase Response Mediators

This compound is considered a type II acute-phase protein, meaning its synthesis is increased during the acute phase response to inflammation. The acute phase response is a systemic reaction to infection or injury characterized by increased production of various proteins by the liver, mediated by pro-inflammatory cytokines.

While IL-6 is the primary cytokine inducing this compound as an acute-phase reactant, other inflammatory mediators, such as IL-1 and IL-22, can also positively regulate this compound expression. google.com The induction of this compound during the acute phase response contributes to limiting iron availability to invading pathogens, which require iron for growth. However, prolonged elevation of this compound due to chronic inflammation can lead to functional iron deficiency and contribute to the development of anemia of chronic disease. neobioscience.comgoogle.com The inflammatory and iron-sensing pathways interact, and research suggests that the BMP/SMAD pathway can modulate the IL-6 inducible STAT3 pathway, highlighting the complex interplay in this compound regulation. neobioscience.comgoogle.com

Regulatory Pathway/ComponentStimulusKey Mediators/Proteins InvolvedEffect on this compound Expression
BMP/SMAD SignalingHigh IronBMP6, BMP2, BMP Receptors (ALK2, ALK3, ActRIIA, BMPRII), HJV, SMAD1, SMAD5, SMAD8, SMAD4Upregulation
Iron SensingHigh Circulating IronHFE, TfR1, TfR2Upregulation (via BMP/SMAD)
InflammationPro-inflammatory Cytokines (IL-6, IL-1, IL-22)IL-6 Receptor, gp130, JAKs (JAK1, JAK2), STAT3Upregulation
Acute Phase ResponseInfection, InjuryPro-inflammatory Cytokines (e.g., IL-6)Upregulation

Note: IRPs and IREs primarily regulate the post-transcriptional expression of other iron-related proteins like ferroportin and TfR1, with limited direct involvement in this compound transcription.

Erythroid Drive and Feedback Loops

Erythropoietic activity, the process of red blood cell production, exerts a significant inhibitory effect on this compound expression. This feedback loop ensures that sufficient iron is available for hemoglobin synthesis when the demand for red blood cells increases, such as during anemia or hypoxia. haematologica.organnualreviews.org Increased erythropoietic drive leads to a decrease in this compound levels, promoting the release of stored iron from macrophages and hepatocytes and increasing intestinal iron absorption. bloodresearch.or.krashpublications.org

Erythroferrone (ERFE) and Growth Differentiation Factor 15 (GDF15) Regulation

Erythroferrone (ERFE), a protein hormone produced by erythroid precursors in response to erythropoietin (EPO) stimulation, has been identified as a key mediator of this compound suppression during increased erythropoiesis. haematologica.orgnih.govmednexus.orgmednexus.orgnih.govnih.gov ERFE acts on hepatocytes to inhibit this compound production, thereby increasing iron availability for hemoglobin synthesis. haematologica.orgmednexus.orgmednexus.orgnih.gov Studies in mice have shown that ERFE is essential for the erythropoietic response during conditions like rapid growth or blood loss, where there is an increased demand for iron. nih.gov Mechanistically, ERFE suppresses this compound transcription by inhibiting bone morphogenetic protein (BMP) signaling in hepatocytes. nih.govnih.gov ERFE binds to BMP ligands, preventing their interaction with BMP receptors and thus attenuating the BMP-SMAD pathway, a major signaling route for this compound activation. haematologica.orgnih.govnih.gov

Growth Differentiation Factor 15 (GDF15), a member of the TGF-β superfamily, has also been implicated in this compound regulation, particularly in conditions of ineffective erythropoiesis like β-thalassemia. bloodresearch.or.krhilarispublisher.comjci.org In these disorders, expanded erythropoiesis leads to high levels of GDF15, which can suppress this compound expression despite iron overload. bloodresearch.or.krashpublications.orghilarispublisher.comjci.org However, the role of GDF15 in physiological this compound regulation in healthy individuals appears limited, as studies have shown that GDF15 levels are not significantly elevated in response to iron deficiency or blood loss in healthy humans. jci.org

Impact of Erythropoietic Activity on this compound Levels

Increased erythropoietic activity is a potent suppressor of this compound. This inverse relationship ensures that sufficient iron is mobilized to support the increased demand for hemoglobin synthesis. Studies have demonstrated that conditions characterized by high erythropoietic drive, such as hemolytic anemia or treatment with erythropoiesis-stimulating agents like EPO, lead to significantly reduced this compound levels. haematologica.orgbloodresearch.or.krashpublications.org Conversely, when erythropoietic activity is suppressed, this compound levels are no longer inhibited. haematologica.org This highlights the critical role of the erythroid compartment in signaling the need for iron to the liver and modulating this compound production accordingly.

Hypoxia-Induced Regulation of this compound

Hypoxia, a state of insufficient oxygen availability, also leads to the suppression of this compound expression. This response facilitates increased iron absorption and mobilization, ensuring adequate iron supply for enhanced erythropoiesis, which is stimulated under hypoxic conditions to improve oxygen delivery. jci.orgscielo.br

Hypoxia-Inducible Factors (HIFs) and Associated Pathways

The regulation of this compound by hypoxia involves the Hypoxia-Inducible Factor (HIF) pathway. jci.orgnih.govmdpi.comucsd.eduanr.fr HIFs are transcription factors that play a central role in cellular adaptation to low oxygen levels. mdpi.comanr.frjci.org Under hypoxic conditions, HIF-alpha subunits (particularly HIF-1 alpha and HIF-2 alpha) are stabilized and accumulate, leading to the activation of genes involved in oxygen transport and iron metabolism, including those that suppress this compound. jci.orgscielo.brnih.govmdpi.com

While the exact mechanisms are still being elucidated, studies suggest that HIFs can negatively regulate this compound expression through both direct and indirect pathways. Some research indicates that HIF-1 alpha may directly bind to the this compound promoter and repress its transcription. nih.gov However, other studies suggest that the effect of HIFs on this compound is indirect, potentially mediated through the induction of factors like ERFE or by influencing other regulatory pathways such as the BMP-SMAD signaling. jci.orgmdpi.comnih.gov HIF-2 alpha appears to play a significant role in regulating iron metabolism and erythropoiesis, and its stabilization under hypoxic conditions contributes to this compound downregulation. mdpi.comjci.orgnih.govashpublications.orgresearchgate.net The VHL/HIF pathway is considered an essential link between iron homeostasis and this compound regulation in vivo, coordinating the downregulation of this compound with the upregulation of EPO and ferroportin to mobilize iron for erythropoiesis. ucsd.edu

Metabolic and Endocrine Influences on this compound Expression

Nutritional Factors and Hormonal Cross-talk

Nutritional status and hormonal signals can modulate this compound levels. For example, iron deficiency is a strong inhibitor of this compound production, promoting increased iron absorption. annualreviews.orgashpublications.orghaematologica.orgashpublications.org This is a primary feedback mechanism ensuring adequate iron supply.

Hormonal cross-talk also plays a role. While not as extensively studied as the iron and erythroid signals, certain hormones can influence this compound. Testosterone, for instance, has been shown to inhibit hepcidin expression. haematologica.org The interplay between this compound and other metabolic hormones is an active area of research. For example, there is emerging interest in the relationship between GDF15 and this compound in the context of metabolic disorders and chronic kidney disease, although the precise mechanisms and physiological relevance are still being investigated. indianjnephrol.org

The BMP-SMAD pathway, which is crucial for this compound regulation, can be influenced by various factors, including nutritional signals and potentially hormonal inputs that converge on this pathway. haematologica.orgnih.govmdpi.com BMP6 expression, a key activator of the BMP-SMAD pathway and thus this compound, is regulated by iron levels. haematologica.orgnih.gov

The complex network of metabolic and endocrine signals highlights that this compound regulation is not solely dictated by iron levels or erythropoietic demand but is also integrated within the broader physiological landscape.

Compound Names and PubChem CIDs

Compound NamePubChem CID(s)
This compound (Hepcidin-25)91864521, 133065673, 10331038, 1356390-47-0 uni.lunih.gov
Erythroferrone (ERFE)Not readily available as a single CID for the protein; Gene ID: 151176 (Human) wikipedia.org
Growth Differentiation Factor 15 (GDF15)Not readily available as a single CID for the protein; Gene ID: 9518 (Human)
Hypoxia-Inducible Factor-1 alpha (HIF-1 alpha)Not readily available as a single CID for the protein; Gene ID: 3091 (Human)
Hypoxia-Inducible Factor-2 alpha (HIF-2 alpha)Not readily available as a single CID for the protein; Gene ID: 2034 (Human)
Erythropoietin (EPO)Not readily available as a single CID for the protein; Gene ID: 2056 (Human)
Bone Morphogenetic Protein 6 (BMP6)Not readily available as a single CID for the protein; Gene ID: 655 (Human)
Bone Morphogenetic Protein 2 (BMP2)Not readily available as a single CID for the protein; Gene ID: 650 (Human)
SMAD4Not readily available as a single CID for the protein; Gene ID: 862 (Human)
Ferroportin (FPN)Not readily available as a single CID for the protein; Gene ID: 30061 (Human)
Transferrin Receptor 2 (TFR2)Not readily available as a single CID for the protein; Gene ID: 7036 (Human)
Hemojuvelin (HJV)Not readily available as a single CID for the protein; Gene ID: 148941 (Human)
Interleukin-6 (IL-6)Not readily available as a single CID for the protein; Gene ID: 3569 (Human)
Testosterone6013 [PubChem]
Vadadustat23634441 nih.gov
Roxadustat11256664 nih.gov

Note: PubChem CIDs are primarily for small molecules. For larger proteins like ERFE, GDF15, HIFs, EPO, BMPs, SMAD4, Ferroportin, TFR2, HJV, and IL-6, gene IDs or UniProt accession numbers are typically used for identification. The CIDs provided for this compound refer to the peptide itself. CIDs for Vadadustat and Roxadustat are included as they are small molecule HIF-PH inhibitors mentioned in the context of HIF regulation.

Data Table Example (Illustrative, based on textual findings):

Regulatory FactorImpact on this compound ExpressionMediators/Pathways InvolvedResearch Context
Erythropoietic ActivityDecreasedERFE, BMP-SMAD pathway inhibitionAnemia, Hypoxia, EPO stimulation, β-thalassemia haematologica.orgbloodresearch.or.krashpublications.orghaematologica.orgnih.govmednexus.orgmednexus.orgnih.govnih.govnih.govjci.org
HypoxiaDecreasedHIFs (HIF-1 alpha, HIF-2 alpha), potentially ERFE, BMP-SMAD pathway jci.orgscielo.brnih.govmdpi.comucsd.eduanr.frnih.govresearchgate.netLow oxygen conditions, Anemia
Iron DeficiencyDecreasedReduced BMP6, inhibitory signalsLow body iron stores annualreviews.orgashpublications.orghaematologica.orgashpublications.org
Iron OverloadIncreasedBMP-SMAD pathway activation (via BMP6)High body iron stores haematologica.orgnih.gov
Inflammation (e.g., IL-6)IncreasedJAK2-STAT3 pathway, requires BMP-SMADInfection, Inflammatory diseases haematologica.orgmdpi.comnih.gov
TestosteroneInhibitsMechanism less definedHormonal influence haematologica.org
GDF15 (in ineffective erythropoiesis)SuppressesPotential interference with BMP signalingβ-thalassemia, ineffective erythropoiesis bloodresearch.or.krashpublications.orghilarispublisher.comjci.org

Role of Hepatic Metabolic Pathways

Hepatic metabolic pathways significantly influence hepcidin expression, primarily through signaling cascades that respond to changes in iron levels and other metabolic states within the liver. The liver's capacity to sense and respond to iron is mediated by a network of proteins, including the homeostatic iron regulator (HFE), transferrin receptor 2 (TfR2), and components of the bone morphogenetic protein (BMP) signaling pathway nih.govplos.org.

The BMP/SMAD pathway is a major transcriptional regulator of hepcidin expression in response to increased iron levels nih.govportlandpress.com. Liver sinusoidal endothelial cells (LSECs) and potentially hepatocytes increase the production of BMP6 ligand in response to increased tissue iron levels nih.govresearchgate.net. BMP2 is also involved and may work collaboratively with BMP6 haematologica.orgnih.gov. These BMPs bind to BMP type I and type II receptors, along with the co-receptor hemojuvelin (HJV), on the surface of hepatocytes nih.govportlandpress.comresearchgate.net. This binding event triggers the phosphorylation of SMAD1/5/8 proteins, which then complex with SMAD4 and translocate to the nucleus to activate the transcription of the hepcidin gene (HAMP) nih.govportlandpress.comresearchgate.net.

The HFE and TfR2 proteins, often mutated in hereditary hemochromatosis, are also crucial for sensing serum transferrin-bound iron and modulating the BMP/SMAD pathway nih.govplos.orgnih.gov. Increased serum iron saturation leads to a conformation change allowing HFE to interact with TfR2 and HJV, further activating hepcidin synthesis via the BMP/SMAD cascade nih.govplos.org.

Beyond iron sensing, hepatic metabolic state can influence hepcidin. For instance, studies in nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) have shown altered hepatic hepcidin expression. In patients with NASH, hepatic HAMP gene expression is often increased, potentially linked to hepatic iron excess and inflammation scielo.org.mxelsevier.es. The inflammatory cytokine IL-6, frequently elevated in metabolic dysfunction, can induce hepcidin synthesis in hepatocytes via the JAK2/STAT3 pathway, illustrating a link between inflammatory metabolic states and hepcidin regulation nih.govbiochemia-medica.comscielo.org.mx.

Furthermore, hepatic heparan sulfate (B86663), a glycosaminoglycan, has been shown to play a key role in regulating hepcidin expression by facilitating BMP6/SMAD1/5/8 and IL-6 signaling in human hepatocytes nih.gov. Modulation of hepatic heparan sulfate levels significantly alters hepcidin expression and systemic iron distribution nih.gov.

Research findings highlight the complexity of hepatic metabolic influences on hepcidin. For example, studies in mice have investigated the role of hepcidin in the regulation of metabolic pathways in the context of NAFLD pathogenesis, suggesting that hepcidin and iron may interfere with fat accumulation and influence fibrogenesis in the liver wjgnet.com.

The interplay between hepatic metabolic pathways and hepcidin expression is crucial for maintaining iron balance and is implicated in various iron-related disorders and metabolic diseases.

Table 1: Key Hepatic Factors and Pathways Influencing Hepcidin Expression

Factor/PathwayStimulus/ConditionMechanism of Action on Hepcidin ExpressionResearch Finding Examples
BMP/SMAD PathwayIncreased Iron LevelsActivation of HAMP transcription via SMAD1/5/8 and SMAD4 translocation.BMP6 and BMP2 induce hepcidin transcription; HJV acts as a co-receptor nih.govportlandpress.comresearchgate.net.
HFE/TfR2 SystemIncreased Serum IronSenses diferric-transferrin and modulates BMP/SMAD pathway activity.Mutations lead to hepcidin deficiency and iron overload nih.govplos.orgnih.gov.
IL-6/JAK2/STAT3 PathwayInflammation (e.g., in NASH)STAT3 phosphorylation and translocation to activate HAMP transcription.IL-6 induces hepcidin synthesis in hepatocytes; elevated in NASH patients nih.govbiochemia-medica.comscielo.org.mxelsevier.es.
Hepatic Heparan SulfateFacilitator of signalingFacilitates BMP6/SMAD and IL-6 signaling.Enzymatic removal or genetic manipulation alters hepcidin expression nih.gov.
Hepatic Iron AccumulationIron OverloadInduces BMP6 production and activates the BMP/SMAD pathway.Strong association between hepatic iron deposition and increased hepcidin expression in NAFLD patients scielo.org.mxelsevier.es.
Hypoxia-Inducible Factors (HIFs)HypoxiaCan down-regulate hepcidin, potentially via EPO-mediated erythropoiesis or direct mechanisms.HIF-2 activation in hepatocytes represses hepcidin in mice nih.govnih.gov.
Alcohol MetabolismAlcohol ExposureCan down-regulate hepcidin expression, potentially via oxidative stress and TNF-α.Short-term alcohol down-regulated hepcidin-1 (B1576454) mRNA in mice; chronic exposure reduced hepcidin expression in rats wjgnet.com.
DNA MethylationEpigenetic RegulationCan silence hepatic iron sensing genes, indirectly influencing HAMP expression.Demethylation increased HAMP mRNA expression in hepatoma cell lines plos.org.

Biological Roles and Systemic Functions of Hepcidin 2

Master Regulation of Systemic Iron Homeostasis

Hepcidin (B1576463) functions as the master hormonal regulator of iron homeostasis, maintaining the balance between iron absorption, storage, and recycling. clevelandclinic.orgnih.gov It exerts its effect by binding to the cellular iron exporter protein, ferroportin. nih.govnih.gov This binding action triggers the internalization and subsequent degradation of ferroportin, which effectively traps iron within cells and lowers iron concentrations in the bloodstream. nih.govresearchgate.net This mechanism is central to controlling iron entry into the plasma from the key sources: duodenal enterocytes, macrophages, and hepatocytes. nih.govescholarship.org Dysregulation of hepcidin is implicated in various iron-related disorders, including iron-deficiency anemia and iron overload conditions like hereditary hemochromatosis. nih.govjci.org

The absorption of dietary iron occurs primarily in the duodenum. Hepcidin critically controls this process by regulating ferroportin on the basolateral surface of duodenal enterocytes. escholarship.org When hepcidin levels are high, it binds to and promotes the degradation of ferroportin, thereby blocking the transfer of absorbed iron from the enterocytes into the bloodstream. nih.govresearchgate.net Conversely, when systemic iron demand is high or stores are low, hepcidin production decreases. This reduction allows ferroportin to remain on the cell surface, facilitating the export of iron into the circulation. escholarship.org This regulatory loop ensures that dietary iron absorption is precisely matched to the body's needs.

The majority of iron required for daily red blood cell production (erythropoiesis) is sourced from the recycling of iron from old or damaged erythrocytes by macrophages of the reticuloendothelial system, particularly in the spleen and liver. nih.govjci.org These macrophages engulf senescent red blood cells and reclaim iron from hemoglobin. Hepcidin regulates the release of this recycled iron back into circulation. nih.gov By inducing the degradation of ferroportin on macrophages, elevated hepcidin levels cause iron to be retained within these cells. nih.govresearchgate.net This sequestration limits the availability of iron for new red blood cell synthesis. This mechanism is a key contributor to the anemia of inflammation, where chronic inflammation leads to high hepcidin levels. nih.gov

Hepatocytes are the primary site for iron storage in the body, holding iron reserves in the form of ferritin. nih.gov Similar to its action on enterocytes and macrophages, hepcidin controls the release of this stored iron by regulating ferroportin on the hepatocyte membrane. escholarship.org High hepcidin levels block the export of iron from these liver stores, while low hepcidin levels permit its release to meet systemic demands. nih.govnih.gov This ensures that stored iron can be mobilized when needed for processes like erythropoiesis but remains safely sequestered when circulating iron levels are sufficient.

Table 1: Hepcidin's Regulatory Action on Iron Homeostasis

Cell TypeTarget ProteinAction of HepcidinSystemic Consequence
Duodenal EnterocyteFerroportinBinds to and causes degradation of ferroportin. nih.govDecreases absorption of dietary iron into the bloodstream. researchgate.net
MacrophageFerroportinBinds to and causes degradation of ferroportin. nih.govBlocks the release of recycled iron from senescent red blood cells. nih.gov
HepatocyteFerroportinBinds to and causes degradation of ferroportin. escholarship.orgPrevents the release of stored iron from the liver. nih.gov

Participation in Innate Immunity and Antimicrobial Defense

Beyond its role in iron metabolism, hepcidin is a crucial component of the innate immune system. nih.gov It is classified as a type II acute-phase reactant, meaning its production is significantly increased in response to inflammation and infection, primarily stimulated by the cytokine Interleukin-6 (IL-6). nih.govyoutube.com Its role in host defense is twofold: it restricts the availability of iron to invading pathogens and can exert direct antimicrobial effects. mdpi.comescholarship.org

Iron is an essential nutrient for the proliferation of nearly all pathogenic microbes. nih.govyoutube.com As part of the acute-phase response to infection, the host defense strategy known as "nutritional immunity" is activated to limit the availability of critical nutrients like iron to pathogens. nih.gov The inflammatory surge in hepcidin production is central to this strategy. escholarship.org By inducing the degradation of ferroportin, hepcidin causes a rapid decrease in plasma iron concentrations (hypoferremia) by trapping iron within macrophages and liver cells. escholarship.orgnih.gov This iron sequestration severely restricts the amount of iron available to circulating extracellular pathogens, thereby inhibiting their growth and replication. nih.gov

Hepcidin was originally discovered due to its antimicrobial properties. nih.govjci.org The peptide exhibits direct microbicidal activity against a range of pathogens. nih.gov In teleost fish, a specific isoform, hepcidin-2 (B1576447) (HAMP2), is noted for its potent antimicrobial function as part of the innate immune response. nih.gov In humans, the primary form, hepcidin-25 (B1576460), and its shorter isoform, hepcidin-20 (B1576446), have demonstrated broad-spectrum activity. mdpi.comresearchgate.net Research has shown their effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. nih.govresearchgate.net The bactericidal activity of hepcidin is enhanced in acidic environments, which may be relevant for fighting infections in specific body tissues with a lower pH. researchgate.net

Table 2: Documented Antimicrobial Activity of Hepcidin Isoforms

MicroorganismTypeHepcidin Isoform(s) with ActivityKey Research Finding
Escherichia coliGram-Negative BacteriaHepcidin-25, Hepcidin-20Exhibits bactericidal activity. nih.govresearchgate.net
Staphylococcus aureusGram-Positive BacteriaHepcidin-25, Hepcidin-20Exhibits bactericidal activity. nih.govresearchgate.net
Candida albicansFungusHepcidin-25Demonstrates direct killing activity. nih.govmdpi.com
Aspergillus fumigatusFungus (Mold)Hepcidin-25Demonstrates direct killing activity. nih.govmdpi.com
Aspergillus nigerFungus (Mold)Hepcidin-25Demonstrates direct killing activity. nih.gov
Mycobacterium tuberculosisBacteriaHepcidin-25Possesses antimicrobial activity in vitro. mdpi.com

Interconnections with Inflammatory Processes and Immune Response

This compound plays a pivotal role in the interplay between iron metabolism, inflammation, and the innate immune response. frontiersin.org Its expression is significantly upregulated by inflammatory cytokines, particularly Interleukin-6 (IL-6). frontiersin.orgnih.govnih.govnih.gov This response is mediated through the JAK/STAT signaling pathway, specifically STAT3, which is activated by IL-6 and subsequently stimulates the transcription of the hepcidin gene. frontiersin.orgnih.govnih.gov

During infection and inflammation, the rise in this compound levels is a key mechanism of "nutritional immunity". youtube.com By binding to the iron exporter protein ferroportin and causing its degradation, this compound traps iron within cells, particularly macrophages and enterocytes. nih.govnih.govclevelandclinic.orgnih.gov This sequestration of iron in the plasma, a condition known as hypoferremia, is a host defense strategy designed to limit the availability of this essential nutrient to invading pathogens, thereby inhibiting their growth. frontiersin.orgnih.govnih.gov This mechanism is effective against a range of extracellular pathogens, including various bacteria and fungi. nih.gov

However, this inflammation-driven increase in this compound can have detrimental consequences. The chronic elevation of this compound is a central factor in the pathophysiology of anemia of inflammation, also known as anemia of chronic disease (ACD). nih.govnih.gov By restricting the release of recycled iron from macrophages, this compound limits the iron supply necessary for erythropoiesis (the production of red blood cells), leading to anemia despite adequate iron stores in the body. nih.govnih.gov Furthermore, research indicates that while this iron-withholding strategy is a conserved innate immune response, it can paradoxically counteract the development of adaptive immunity. nih.gov Studies have shown that the resulting low serum iron can impair the metabolic processes of activated T-cells and blunt T-cell, B-cell, and neutralizing antibody responses to vaccinations and viral infections. nih.gov

ProcessMediator/PathwayEffect of this compoundOutcome
InflammationInterleukin-6 (IL-6) via JAK/STAT3 pathwayUpregulation of expressionIncreased circulating this compound levels. frontiersin.orgnih.gov
Innate ImmunityIron SequestrationInduces ferroportin degradation, trapping iron in macrophages.Limits iron availability for extracellular pathogens (Nutritional Immunity). frontiersin.orgnih.gov
Adaptive ImmunityHypoferremia (low serum iron)Impairs T-cell and B-cell responses.Blunted response to vaccines and viral infections. nih.gov
Chronic DiseaseSustained high levelsRestricts iron for erythropoiesis.Contributes to Anemia of Chronic Disease (ACD). nih.govnih.gov

Role in Oxidative Stress Management and Cellular Protection

This compound is critically involved in managing oxidative stress, primarily through its regulation of iron, a potent pro-oxidant element. Free iron, particularly in its ferrous (Fe²⁺) state, can participate in the Fenton reaction, generating highly reactive hydroxyl radicals and contributing to oxidative damage to lipids, proteins, and DNA. nih.govresearchgate.net By controlling ferroportin and thus limiting the amount of iron in circulation, this compound helps mitigate the formation of these damaging reactive oxygen species (ROS). oup.com

Research has demonstrated a direct protective role of this compound against iron-induced oxidative stress and cell death. nih.govnih.gov In studies using renal collecting duct cells, upregulation of this compound protected against cell death induced by excess Fe²⁺. nih.govresearchgate.net This protective effect was linked to a reduction in ROS and an increase in the activity of catalase, a key antioxidant enzyme. nih.govresearchgate.netnih.gov Conversely, silencing the hepcidin gene exacerbated the damage caused by iron overload. nih.govresearchgate.net This suggests that this compound protects cells by binding Fe²⁺, which in turn affects the free iron pool available to catalyze oxidative reactions. nih.govnih.gov

This regulatory function is crucial in pathological conditions. In sepsis, for example, this compound appears to have a protective role by regulating iron balance to inhibit oxidative stress and subsequent bacterial infection, which helps protect immune cells from apoptosis (programmed cell death). oup.com However, the interaction of this compound with other metals can be complex. For instance, while it protects against iron-induced toxicity, studies have shown it can exacerbate the oxidative stress and cell death caused by the non-essential metal cadmium (Cd²⁺), highlighting the specificity of its protective mechanisms. nih.govnih.gov

ConditionThis compound ActionCellular MechanismOutcome
Iron (Fe²⁺) OverloadUpregulationReduces ROS formation and increases catalase activity. nih.govnih.govProtection against oxidative stress and cell death. nih.govresearchgate.net
SepsisUpregulationRegulates iron balance to inhibit oxidative stress and bacterial growth. oup.comProtects immune cells from apoptosis. oup.com
Cadmium (Cd²⁺) ExposureUpregulationExacerbates catalase dysfunction and increases ROS. nih.govnih.govIncreased oxidative stress and cell death. nih.gov

Emerging Functions in Other Physiological Systems

Beyond its established role in iron homeostasis and immunity, this compound is emerging as a significant regulator in other physiological systems, notably in energy metabolism and the cardiovascular system.

Energy Metabolism: Several studies suggest a relationship between this compound and hormones that regulate energy balance, such as leptin and ghrelin. mdpi.comresearchgate.net Research has found a significant inverse association between this compound and leptin (a hormone that suppresses appetite) in the fasted state. mdpi.comresearchgate.net This connection suggests that iron metabolism, governed by this compound, may influence the signaling pathways that control appetite and energy expenditure. While the precise mechanisms are still under investigation, these findings point to a potential role for this compound in the pathophysiology of metabolic disorders where both iron dysregulation and altered energy balance are common features. mdpi.com

Cardiovascular System: The expression of this compound is not limited to the liver; it is also produced locally in cardiomyocytes (heart muscle cells), where it plays a crucial cell-autonomous role in cardiac iron homeostasis. nih.govelifesciences.orgresearchgate.net Cardiac this compound regulates the cardiac-specific expression of ferroportin, controlling iron release from cardiomyocytes. elifesciences.orgresearchgate.net This local regulation is vital for normal heart function, as disruptions can lead to either fatal cardiac iron deficiency or iron overload, both of which result in severe contractile and metabolic dysfunction. elifesciences.org

SystemFunction of this compoundKey FindingsPotential Implication
Energy MetabolismInteraction with energy balance hormones.Inverse association with leptin in the fasted state. mdpi.comresearchgate.netRole in regulating appetite and energy expenditure; link to metabolic disorders.
Cardiovascular (Local)Regulates cardiac ferroportin.Maintains cardiomyocyte iron homeostasis, essential for contractile function. elifesciences.orgresearchgate.netDysregulation can lead to heart failure from iron deficiency or overload. elifesciences.org
Cardiovascular (Systemic)Mediates iron sequestration in macrophages.Elevated levels linked to iron accumulation in atherosclerotic plaques. nih.govresearchgate.netContributes to oxidative stress and inflammation in atherosclerosis. nih.gov

Pathophysiological Implications of Hepcidin 2 Dysregulation

Iron Overload Syndromes

Iron overload syndromes are characterized by excessive accumulation of iron in the body, leading to tissue damage and organ dysfunction. Hepcidin (B1576463) deficiency or impaired hepcidin function is a common underlying cause. nih.govannualreviews.orgnih.govnih.govbohrium.comphysiology.org

Mechanisms in Hereditary Hemochromatosis

Hereditary hemochromatosis (HH) is a group of genetic disorders characterized by increased dietary iron absorption and progressive iron deposition in various organs. nih.govphysiology.org The common underlying mechanism in most types of HH is insufficient hepcidin production or function. haematologica.orgnih.govnih.govnih.govphysiology.org Mutations in genes involved in hepcidin regulation, such as HFE, TFR2, HJV, and HAMP (the gene encoding hepcidin), lead to inappropriately low hepcidin levels relative to body iron stores. nih.govnih.govphysiology.org This low hepcidin allows for increased ferroportin activity, resulting in excessive iron absorption from the intestine and uncontrolled iron release from macrophages and hepatocytes. nih.govnih.govphysiology.org

For instance, mutations in HFE, the most common cause of HH, disrupt the interaction between HFE protein, transferrin receptor 1 (TfR1), and transferrin receptor 2 (TfR2), impairing the signaling pathway that links iron levels to hepcidin expression. koreamed.orgphysiology.org This leads to a misperception of low iron stores by the liver, resulting in insufficient hepcidin synthesis. physiology.org Similarly, mutations in HAMP directly reduce hepcidin production. nih.gov The resulting hepcidin deficiency leads to a state of functional iron excess at the cellular level, despite potentially normal or even low circulating iron initially, ultimately causing systemic iron overload. physiology.org

Contributions to Iron Overload in Iron-Loading Anemias (e.g., Thalassemia)

Iron-loading anemias, such as beta-thalassemia, are characterized by ineffective erythropoiesis (the production of red blood cells). haematologica.orgnih.govnih.govnih.gov Despite the presence of iron overload, hepcidin levels are often inappropriately low in these conditions. nih.govnih.govnih.gov This paradoxical hepcidin deficiency contributes significantly to iron overload, even in the absence of blood transfusions in some cases like thalassemia intermedia. haematologica.orgnih.govnih.govnih.govnih.gov

The primary driver of hepcidin suppression in iron-loading anemias is the greatly expanded and ineffective erythropoiesis. haematologica.orgnih.govnih.govekb.eg Immature erythroid precursors in the bone marrow produce factors, notably erythroferrone (ERFE), which strongly suppress hepcidin expression, primarily by inhibiting the BMP-SMAD signaling pathway that normally stimulates hepcidin synthesis. haematologica.orgnih.govnih.govspringermedizin.de This suppression occurs despite high body iron stores and inflammation, signals that would otherwise increase hepcidin. haematologica.orgnih.gov The resulting low hepcidin levels promote increased dietary iron absorption and enhanced iron release from macrophages, exacerbating the iron overload caused by repeated blood transfusions (in transfusion-dependent forms) and ineffective erythropoiesis. haematologica.orgnih.govnih.govspringermedizin.de

Research findings highlight the complex interplay of factors influencing hepcidin in thalassemia. For example, studies have shown that hepcidin levels are significantly lower in thalassemia patients compared to controls. ekb.eg While transfusion frequency can influence hepcidin levels, the erythropoietic drive appears to be a dominant factor influencing hepcidin in these patients, sometimes making hepcidin a better marker of erythropoietic activity than iron overload itself. ekb.eg

Anemias of Inflammation and Chronic Disease

Anemia of inflammation (AI), also known as anemia of chronic disease (ACD), is a common type of anemia occurring in the context of chronic infections, inflammatory disorders, and malignancies. haematologica.orgnih.govnih.govmdpi.comashpublications.orgscispace.comsah.org.ar Elevated hepcidin levels are a central mediator of AI/ACD. nih.govannualreviews.orgnih.govmdpi.comashpublications.orgnih.govscispace.comsah.org.ar

Mechanisms of Iron-Restricted Erythropoiesis

In AI/ACD, inflammatory cytokines, particularly interleukin-6 (IL-6), are significantly elevated. haematologica.orgnih.govnih.govmdpi.comashpublications.orgscispace.comsah.org.ar IL-6 strongly induces hepcidin expression in the liver via the STAT-3 signaling pathway. nih.govmdpi.com The resulting high hepcidin levels lead to functional iron deficiency for erythropoiesis despite adequate or increased body iron stores. haematologica.orgnih.govnih.govmdpi.comashpublications.orgnih.govnih.govscispace.comsah.org.ar

The elevated hepcidin sequesters iron by promoting the degradation of ferroportin on the surface of macrophages and duodenal enterocytes. sci-hub.semdpi.comashpublications.orgscispace.com This blocks the release of recycled iron from macrophages, where most iron for erythropoiesis is normally supplied, and inhibits dietary iron absorption. nih.govsci-hub.semdpi.comashpublications.orgscispace.com Consequently, the amount of iron available in the plasma for delivery to developing red blood cells in the bone marrow is reduced, leading to iron-restricted erythropoiesis and anemia. haematologica.orgnih.govnih.govmdpi.comashpublications.orgnih.govnih.govfrontiersin.org

Role in Chronic Inflammatory States

Hepcidin plays a critical role in the iron dysregulation observed in various chronic inflammatory states, including autoimmune diseases, chronic infections, cancer, and chronic kidney disease (CKD). haematologica.orgnih.govnih.govmdpi.comashpublications.orgscispace.comsah.org.ar The persistent production of inflammatory cytokines in these conditions maintains elevated hepcidin levels. mdpi.comashpublications.orgscispace.com

In CKD, impaired renal clearance of hepcidin also contributes to its accumulation, further exacerbating iron sequestration and contributing to anemia. nih.govannualreviews.orgnih.govmdpi.com The high hepcidin levels in chronic inflammation divert iron away from the circulation and into storage sites, particularly within macrophages, as a host defense mechanism to limit iron availability to potential pathogens or tumor cells. haematologica.orgnih.govnih.govmdpi.comscispace.comsah.org.ar However, this sequestration also limits the iron supply for erythropoiesis, resulting in the characteristic hypoferremia (low serum iron) and functional iron deficiency seen in AI/ACD. haematologica.orgnih.govnih.govmdpi.comashpublications.orgnih.govscispace.comsah.org.ar

Data from studies in inflammatory conditions show elevated hepcidin levels. For instance, hepcidin is increased in rheumatic diseases, inflammatory bowel disease, chronic infections, and multiple myeloma. nih.govscispace.com

Iron Dysregulation in Infectious Diseases

Hepcidin plays a dual role in infectious diseases, acting as part of the innate immune response while also potentially contributing to iron dysregulation that can impact the course of infection. nih.govnih.govkoreamed.orgbloodresearch.or.krscispace.comashpublications.orgnih.gov

During infection, inflammatory stimuli, such as lipopolysaccharide (LPS) and cytokines like IL-6, induce hepcidin production. nih.govnih.govmdpi.comashpublications.orgscispace.comashpublications.orgnih.gov This leads to a decrease in serum iron levels (hypoferremia) by blocking iron release from macrophages and reducing intestinal absorption. haematologica.orgnih.govnih.govashpublications.orgscispace.comsah.org.arnih.gov This hypoferremia is thought to be a host defense mechanism, known as "nutritional immunity," which limits the availability of iron, an essential nutrient for microbial growth. haematologica.orgnih.govnih.govbloodresearch.or.krscispace.comsah.org.arnih.gov By sequestering iron within macrophages, the host aims to deprive extracellular pathogens of this vital resource. haematologica.orgnih.govnih.govscispace.comsah.org.arnih.gov

Studies have shown that different pathogens and their associated signaling pathways can influence hepcidin expression and ferroportin regulation in macrophages, impacting intracellular iron availability. ashpublications.org For example, activation of Toll-like receptors (TLRs) can induce intracellular iron sequestration in macrophages through mechanisms involving hepcidin induction or direct ferroportin downregulation. ashpublications.org

Table: Hepcidin Levels in Selected Conditions

ConditionTypical Hepcidin Levels (Relative to Normal)Key Mechanism of DysregulationSource
Hereditary HemochromatosisLow / Inappropriately LowReduced synthesis due to genetic mutations in regulatory genes nih.govnih.gov
Iron-Loading Anemias (Thalassemia)Low / Inappropriately LowSuppression by erythropoietic drive (e.g., ERFE) haematologica.orgnih.gov
Anemia of Inflammation/Chronic DiseaseHighInduction by inflammatory cytokines (e.g., IL-6) haematologica.orgashpublications.org
Iron DeficiencyLowSuppression by low iron levels and erythropoietic drive nih.govnih.gov
Iron Overload (non-HH)HighInduction by high iron levels nih.govnih.gov
Infectious DiseasesHigh (acute phase)Induction by inflammatory stimuli nih.govnih.gov

Table: Key Proteins Involved in Hepcidin Regulation and Iron Transport

ProteinRole
Hepcidin-25 (B1576460)Primary iron-regulatory hormone; binds to and degrades ferroportin. nih.govsci-hub.se
FerroportinCellular iron exporter. sci-hub.senih.govphysiology.org
HFEInvolved in sensing iron levels and regulating hepcidin. nih.govkoreamed.org
HJVCo-receptor for BMPs in hepcidin regulation. nih.govkoreamed.orgmdpi.com
TFR2Transferrin receptor involved in hepcidin regulation. haematologica.orgnih.govkoreamed.org
ERFEErythroid regulator that suppresses hepcidin. haematologica.orgnih.govnih.gov
IL-6Inflammatory cytokine that induces hepcidin expression. haematologica.orgnih.govashpublications.org
BMPs (e.g., BMP6)Signaling molecules that stimulate hepcidin expression. haematologica.orgkoreamed.orgscispace.com

Host-Pathogen Iron Competition Dynamics

Iron is an essential nutrient for the growth and survival of most microorganisms. asm.orgnih.gov During infection, the host immune system employs strategies to limit the availability of iron to invading pathogens, a process known as nutritional immunity. nih.govasm.orgnih.gov Hepcidin plays a crucial role in this defense mechanism. nih.govresearchgate.netasm.orgnih.govnih.govashpublications.orgjci.org

Upon infection and inflammation, hepcidin production is strongly induced, primarily by inflammatory cytokines such as interleukin-6 (IL-6). nih.govlancet.co.zaresearchgate.netashpublications.org Elevated hepcidin levels lead to a decrease in serum iron concentrations, a state termed hypoferremia. nih.govresearchgate.netnih.govashpublications.orgjci.org This is achieved by hepcidin binding to ferroportin on the surface of cells responsible for releasing iron into the circulation, including duodenal enterocytes (for dietary iron absorption) and macrophages (for recycling iron from senescent red blood cells). nih.govlancet.co.zaresearchgate.net This interaction causes ferroportin to be internalized and degraded, effectively trapping iron within these cells and reducing the amount of iron available in the bloodstream for pathogens. nih.govlancet.co.zaresearchgate.net

This host-driven hypoferremia is a critical component of the innate immune response, limiting microbial access to essential iron and thereby hindering their growth and proliferation. nih.govasm.orgnih.govashpublications.org

Hepcidin's Role in Susceptibility and Resistance to Infections

The modulation of iron availability by hepcidin directly impacts host susceptibility and resistance to various infections. Hepcidin-mediated hypoferremia is particularly protective against extracellular bacteria that require readily available iron for growth. researchgate.netnih.govashpublications.org

Studies in mouse models have demonstrated that hepcidin is essential for resistance to infections with certain siderophilic (iron-loving) gram-negative bacteria, such as Yersinia enterocolitica and Vibrio vulnificus. researchgate.netnih.govashpublications.orgjci.org Mice deficient in hepcidin (hepcidin knockout mice) exhibit iron overload and are highly susceptible to these infections, experiencing increased bacterial burden and mortality compared to wild-type mice. researchgate.netashpublications.orgjci.org Conversely, treatment with hepcidin analogs can restore hypoferremia and improve outcomes in these susceptible models. ashpublications.orgjci.org Patients with hereditary hemochromatosis, characterized by hepcidin deficiency and iron overload, are known to have increased susceptibility to infections with such pathogens. asm.orgnih.govashpublications.orgnih.gov

However, the role of hepcidin in intracellular infections is more complex. While hepcidin restricts extracellular iron, it also promotes iron sequestration within macrophages. researchgate.netnih.gov For pathogens that reside and replicate within macrophages (e.g., Mycobacterium tuberculosis), this increased intracellular iron availability could potentially be detrimental to the host defense. researchgate.netnih.gov Further research is needed to fully elucidate the intricate balance of hepcidin's effects on different types of infections.

Involvement in Hepatic and Metabolic Disorders

Hepcidin dysregulation is closely linked to the pathogenesis of various hepatic and metabolic disorders, often intertwined with altered iron metabolism and inflammation. ashpublications.org

Non-Alcoholic Fatty Liver Disease (NAFLD) and Hepatic Iron

Non-alcoholic fatty liver disease (NAFLD), a prevalent chronic liver disease associated with obesity and metabolic syndrome, frequently involves abnormalities in iron metabolism. elsevier.esscielo.org.mxnih.gov Hepatic iron overload is observed in a significant proportion of NAFLD patients and can contribute to the progression of the disease to more severe forms, such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. elsevier.esscielo.org.mxxiahepublishing.com

Hepcidin, primarily produced by hepatocytes in the liver, plays a central role in regulating hepatic iron stores. scielo.org.mxelsevier.es In NAFLD and NASH, hepatic hepcidin expression is often found to be elevated, particularly in patients with histological evidence of hepatic iron deposition. scielo.org.mxelsevier.es

Condition Hepatic HAMP Expression (Fold Change vs. Control) Hepatic Iron Deposition Source
NASH vs. NAFL 2.3 (p = 0.027) Not specified scielo.org.mx
NAFLD with Iron vs. NAFLD without Iron 3.1 (p = 0.04) Present vs. Absent scielo.org.mxelsevier.es

Elevated hepcidin in this context can contribute to iron sequestration within hepatocytes, potentially exacerbating liver injury through iron-mediated oxidative stress. elsevier.esnih.gov However, some studies have reported conflicting findings regarding hepcidin expression in NAFLD, highlighting the complex interplay of factors influencing hepcidin in this disease. scielo.org.mx

Metabolic Syndrome and Obesity

Obesity and metabolic syndrome are frequently associated with altered iron homeostasis, including elevated serum hepcidin levels. ashpublications.orgjomes.orgscielo.brwellcomeopenresearch.orgoup.comwellcomeopenresearch.org Chronic low-grade inflammation, a hallmark of obesity and metabolic syndrome, is a significant driver of increased hepcidin expression. nih.govjomes.orgwellcomeopenresearch.orgoup.com

Elevated hepcidin in obese individuals can lead to functional iron deficiency, characterized by increased iron stores within tissues (due to reduced iron release from macrophages and hepatocytes) but limited iron availability for erythropoiesis (due to reduced intestinal iron absorption). jomes.orgoup.com This can contribute to the iron dysregulation observed in obesity-related conditions.

Furthermore, research suggests a link between hepcidin and insulin (B600854) metabolism, a key component of metabolic syndrome and type 2 diabetes. jomes.orgscielo.brwellcomeopenresearch.orgwellcomeopenresearch.org Lower hepcidin levels have been associated with insulin resistance, and interventions aimed at reducing iron load have shown potential in improving insulin sensitivity. wellcomeopenresearch.org While the exact mechanisms are still under investigation, hepcidin may act as a mediator between adipose tissue inflammation and systemic metabolic alterations. scielo.br

Study Population Hepcidin Levels (Comparison) Correlation with Obesity/Metabolic Parameters Source
Obese Children vs. Controls Higher in obese (P = 0.004) Positive correlation with obesity degree (P = 0.0015), inverse with iron/TSAT (P < 0.05) oup.com
Patients with Severe Obesity Elevated serum hepcidin Independent of diabetes and NASH jomes.org
Hemodialysis Patients with Diabetes vs. Non-diabetic HD Patients Increased serum hepcidin Associated with atherosclerosis and cardiovascular risk factors scielo.br

Contributions to Other Disease Mechanisms

Dysregulation of hepcidin and consequent alterations in iron metabolism are implicated in the pathogenesis of several other diseases, including renal disease, neurodegeneration, and cancer. ashpublications.org

In renal disease , particularly chronic kidney disease (CKD), elevated hepcidin levels are commonly observed. njmonline.nlnih.govturkjnephrol.orgjournals.ac.zamdpi.comdovepress.com This increase is attributed to both impaired renal clearance of hepcidin and the presence of chronic inflammation frequently associated with CKD. njmonline.nlnih.govturkjnephrol.orgjournals.ac.zamdpi.com High hepcidin contributes to the disordered iron metabolism seen in CKD, leading to functional iron deficiency and resistance to erythropoiesis-stimulating agents, key factors in the development of renal anemia. njmonline.nlnih.govturkjnephrol.orgjournals.ac.zamdpi.comdovepress.com Elevated hepcidin in CKD may also play a role in cardiovascular complications. njmonline.nlturkjnephrol.orgdovepress.com

Neurodegeneration is another area where hepcidin and iron dysregulation are gaining attention. Abnormal iron accumulation in the brain is a feature of several neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease. nih.govfrontiersin.orgnih.gov Hepcidin is expressed in the brain and is involved in regulating neuronal iron homeostasis. nih.govfrontiersin.orgnih.gov Studies suggest that manipulating brain hepcidin levels could potentially influence brain iron content and ameliorate neuronal damage. nih.govfrontiersin.orgnih.gov Research indicates a complex, potentially dual role for hepcidin in the brain, influencing both neuronal iron load and inflammatory processes that are relevant to neurodegeneration. frontiersin.orgnih.govane.pl Elevated serum hepcidin has been reported in patients with Parkinson's disease. ane.pl

In the context of cancer , hepcidin expression is frequently dysregulated, and its role appears to be complex and context-dependent. ashpublications.orgnih.govspandidos-publications.comfrontiersin.orgfrontiersin.org In many types of cancer, including colorectal, lung, breast, and prostate cancer, hepcidin expression is increased in tumor cells. nih.govspandidos-publications.comfrontiersin.orgaacrjournals.org This increased hepcidin can promote iron sequestration within cancer cells, providing the iron necessary to fuel rapid proliferation, growth, metastasis, and potentially contributing to resistance to therapy. nih.govspandidos-publications.comfrontiersin.orgaacrjournals.org Conversely, in liver cancer, hepcidin expression is often decreased and is associated with increased tumor aggressiveness and poorer prognosis. frontiersin.orgfrontiersin.org This suggests that the role of hepcidin in cancer pathogenesis is highly dependent on the specific cancer type and its microenvironment.

Advanced Research Methodologies and Analytical Approaches for Hepcidin 2 Studies

In Vitro Cellular and Molecular Models

In vitro models are crucial for dissecting the molecular mechanisms governing hepcidin (B1576463) expression and its interaction with other proteins at a cellular level. These models allow for controlled environments to study specific signaling pathways and cellular responses.

Hepatic Cell Lines and Primary Hepatocyte Cultures

Hepatic cells are the primary site of hepcidin synthesis, making liver-derived cell models indispensable for hepcidin research. Both established hepatic cell lines and primary hepatocyte cultures are utilized, each offering distinct advantages and limitations.

Human hepatoma cell lines such as HepG2 and Huh7 are widely used to study hepcidin regulation niph.go.jpnih.govuni-freiburg.denih.govhaematologica.orgworldwidejournals.comfrontiersin.orgwjgnet.comresearchgate.netcloud-clone.com. These cell lines provide a convenient and reproducible system for investigating the effects of various stimuli on hepcidin mRNA and protein expression. Studies using HepG2 cells have shown that inflammatory cytokines like interleukin-6 (IL-6) and lipopolysaccharide (LPS) significantly upregulate hepcidin expression niph.go.jpnih.gov. Iron loading with ferric ammonium (B1175870) citrate (B86180) (FAC) or holotransferrin has shown varied effects on hepcidin expression in hepatoma cell lines, with some studies reporting suppression or conflicting results compared to in vivo observations niph.go.jpwjgnet.comresearchgate.net. For instance, one study noted that while iron overload upregulates hepcidin in vivo, direct exposure of isolated hepatoma cells or murine primary hepatocytes to various forms of iron can suppress hepcidin mRNA expression wjgnet.com.

Primary hepatocyte cultures, typically isolated from mice, are considered to more closely mimic the in vivo environment of the liver compared to continuous cell lines worldwidejournals.comfrontiersin.org. These cultures are valuable for studying the physiological regulation of hepcidin. Freshly isolated murine primary hepatocytes have been shown to respond to holotransferrin by increasing hepcidin mRNA levels through a hemojuvelin/BMP2/4-dependent pathway researchgate.net. Studies comparing hepatic cell lines and primary hepatocytes have revealed differences in basal hepcidin expression levels, with primary hepatocytes generally showing higher levels than cell lines like HepG2 and Hepa1-6 worldwidejournals.comfrontiersin.org.

Data on hepcidin mRNA expression in different hepatic cell models under varying conditions illustrate the utility of these systems:

Cell ModelTreatment/ConditionHepcidin Expression Level (Relative)Reference
HepG2 cellsControlBaseline niph.go.jpnih.gov
HepG2 cellsIL-6Significantly increased niph.go.jpnih.gov
HepG2 cellsLPSSignificantly increased niph.go.jpnih.gov
HepG2 cellsHolotransferrinSuppressed/Varied niph.go.jpresearchgate.net
Murine Primary HepatocytesHolotransferrinIncreased researchgate.net
Murine Primary HepatocytesErythropoietinDown-regulated (dose-dependent) ashpublications.org
Huh7 cellsSerum4-5 fold increase (with 10% serum) nih.gov
Huh7 cells monocultureHypoxiaIncreased researchgate.net
Huh7 + THP-1 cocultureHypoxiaDecreased researchgate.net

These in vitro models allow for detailed investigation of the signaling pathways involved in hepcidin regulation, such as the BMP/SMAD pathway and the JAK-STAT pathway, which are activated by iron and inflammation, respectively nih.govmdpi.comjci.org.

Immune Cell and Macrophage Models

Macrophages, particularly Kupffer cells in the liver and reticuloendothelial macrophages, play a significant role in iron recycling and the inflammatory response, both of which influence hepcidin expression. Immune cell and macrophage models are used to study the interaction between these cells and hepatocytes in regulating hepcidin, as well as the direct effects of hepcidin on macrophage iron handling.

Co-culture systems involving macrophages (such as differentiated THP-1 cells) and hepatoma cells (like Huh7) have been developed to investigate the paracrine effects of factors released by macrophages on hepatocyte hepcidin synthesis haematologica.orgwjgnet.comresearchgate.net. These models have demonstrated that activated macrophages can induce hepcidin expression in hepatoma cells, and this induction can be further enhanced by inflammatory stimuli like LPS haematologica.orgwjgnet.com.

Macrophages also express ferroportin, the iron exporter targeted by hepcidin frontiersin.orgnih.govniscpr.res.in. Studies using macrophage cell lines (e.g., RAW 264.7, J774) and primary peritoneal macrophages allow for the investigation of hepcidin's effect on ferroportin internalization and degradation, as well as the transcriptional changes induced by hepcidin in these cells nih.govjci.orgnih.govplos.orgahajournals.org. Research has shown that hepcidin binding to ferroportin in macrophages leads to the activation of JAK2 and subsequent phosphorylation of STAT3, resulting in changes in the expression of various genes, including inflammatory cytokines nih.govjci.org.

Data from macrophage studies highlight their role in hepcidin regulation and response:

Cell ModelTreatment/ConditionEffect on Hepcidin Expression (in co-culture)Effect on FerroportinReference
THP-1 + Huh7 co-cultureActivated macrophagesInducedNot directly studied haematologica.orgwjgnet.com
THP-1 + Huh7 co-cultureActivated macrophages + LPSFurther enhanced inductionNot directly studied wjgnet.com
Macrophages (various)Hepcidin treatmentNot applicable (hepcidin target)Decreased expression nih.govjci.orgnih.gov
Macrophages (mouse)LPSIncreased hepcidin expressionNot directly studied plos.org
Macrophages (mouse)BMP4 or BMP6 aloneNo effect on hepcidin expressionNot directly studied plos.org
Macrophages (mouse)BMP4 or BMP6 + LPSPotentiated LPS-induced hepcidin expressionNot directly studied plos.org

These models are essential for understanding the complex interplay between inflammation, iron metabolism, and hepcidin production and function in immune cells.

Gene Editing and Knockdown/Overexpression Systems

Manipulating the expression of hepcidin and related genes in cell lines and primary cultures is a powerful tool for determining gene function and regulatory pathways. Techniques such as gene editing (e.g., CRISPR/Cas9), gene knockdown (e.g., siRNA, shRNA), and gene overexpression are widely employed.

While specific details on gene editing of the Hamp2 gene in mouse cell lines were not prominently featured in the search results, the principle of genetic manipulation is fundamental to many in vitro hepcidin studies. For instance, studies have used siRNA to knock down upstream regulators of hepcidin, such as TMPRSS6, in hepatic cell lines to investigate their impact on hepcidin transcription jci.orgniscpr.res.in. Overexpression systems, often using adenoviral vectors, have been used in primary hepatocytes to study the effect of specific factors, like HIF-2α, on hepcidin expression nih.gov.

Reporter assays, where the hepcidin promoter is linked to a reporter gene (e.g., luciferase), are frequently used in transfected cell lines to assess the transcriptional activity of the hepcidin gene in response to various stimuli or manipulation of regulatory proteins haematologica.orgresearchgate.netkyoto-u.ac.jp. These assays help pinpoint the specific promoter regions and transcription factors involved in hepcidin regulation.

In Vivo Animal Models

In vivo animal models, primarily mice, are indispensable for studying the systemic effects of hepcidin-2 (B1576447) and its role in complex physiological and pathophysiological processes that cannot be replicated in vitro. The presence of two hepcidin genes in mice (Hamp1 and Hamp2) allows for comparative studies of their functions nih.govnih.govkyoto-u.ac.jpjmbfs.org.

Genetically Modified Organisms (e.g., this compound knockout/transgenic mice)

Genetically modified mouse models have been instrumental in elucidating the in vivo function of hepcidin. While much research has focused on Hamp1 (encoding mouse Hepcidin-1 (B1576454), the primary functional ortholog of human hepcidin), studies involving Hamp2 modifications have provided insights into its specific roles.

Mice with targeted disruption of the Usf2 gene, which affects Hamp1 and Hamp2 expression, exhibit severe tissue iron overload, highlighting the importance of both genes in iron homeostasis nih.govuni-freiburg.de. Studies specifically on Hamp1 knockout mice demonstrate severe iron overload, while mice overexpressing Hamp1 develop iron deficiency anemia, confirming its central role in iron regulation ashpublications.orgahajournals.orgwikipedia.orguniprot.orguniprot.org.

Transgenic mice overexpressing Hamp2 have been generated to investigate its function. Early studies indicated that mice transgenic for this compound presented with normal iron metabolism, suggesting functional differences between Hepcidin-1 and this compound nih.govkyoto-u.ac.jpjmbfs.org. However, more recent research continues to explore potential roles for this compound, including its expression patterns and responses to stimuli nih.gov.

Studies comparing Hamp1 and Hamp2 expression in different mouse strains and tissues (liver and pancreas) and their responses to stimuli like iron loading and inflammation have been conducted nih.govkyoto-u.ac.jp. These studies often involve quantifying hepcidin mRNA levels in various organs and measuring iron parameters in serum and tissues.

Data comparing the phenotypes of hepcidin-deficient and overexpressing mice:

Mouse ModelGenetic ModificationKey PhenotypeRelevant Hepcidin Gene(s)Reference
Usf2 knockoutDeficiency in Hamp1/2Severe tissue iron overloadHamp1, Hamp2 nih.govuni-freiburg.de
Hamp1 knockoutDeficiency in Hamp1Severe tissue iron overloadHamp1 ashpublications.orgahajournals.orgwikipedia.orguniprot.org
Hamp1 transgenicOverexpression of Hamp1Severe iron deficiency anemiaHamp1 ashpublications.orguniprot.org
Hamp2 transgenicOverexpression of Hamp2Normal iron metabolismHamp2 nih.govkyoto-u.ac.jpjmbfs.org
Myeloid-specific Hamp KODeficiency in macrophagesImproved cardiac repair post-injuryHamp (likely Hamp1) ahajournals.org

Conditional knockout models, such as myeloid-specific hepcidin knockout mice, allow for the investigation of hepcidin's function in specific cell types, revealing roles beyond systemic iron regulation, such as in cardiac repair ahajournals.org.

Disease-Specific Animal Models (e.g., inflammatory models, iron overload models)

Animal models of human diseases are critical for understanding the contribution of hepcidin dysregulation to pathology and for testing potential therapeutic interventions.

Inflammatory models, induced by agents like LPS, turpentine, or through genetic modifications (e.g., IL-10 deficiency leading to colitis), are used to study the induction of hepcidin during inflammation and its impact on iron redistribution nih.govwjgnet.commdpi.complos.org. These models demonstrate that inflammation leads to increased hepcidin levels, contributing to hypoferremia and the anemia of inflammation nih.govwjgnet.complos.org. Studies in these models have also explored the signaling pathways involved in inflammation-induced hepcidin expression, such as the IL-6/STAT3 pathway nih.govplos.org.

Iron overload models, including genetic models of hereditary hemochromatosis (e.g., Hfe knockout, Tfr2 mutated mice) and dietary iron overload models, are used to study the regulation of hepcidin by iron and the consequences of hepcidin deficiency or insufficiency cloud-clone.commdpi.comjci.orgniscpr.res.inahajournals.orgkyoto-u.ac.jpnih.govuni-freiburg.deresearchgate.netresearchgate.net. Hfe knockout mice, a model for type 1 hemochromatosis, exhibit inappropriately low hepcidin levels and iron overload niscpr.res.inuni-freiburg.deresearchgate.net. Tfr2 mutated mice model type 3 hemochromatosis and also show altered hepcidin regulation and iron overload uni-freiburg.de. Dietary iron overload in wild-type and genetically modified mice is used to investigate the hepcidin response to increased iron stores ahajournals.org.

Studies in these disease models provide crucial data on the relationship between the disease state, hepcidin levels, and iron parameters:

Disease Model (Mouse)Corresponding Human ConditionKey Hepcidin FindingIron PhenotypeReference
LPS/Turpentine-induced inflammationAnemia of InflammationIncreased hepcidinHypoferremia, iron sequestration nih.govplos.org
Colitis (IL-10 deficient)Inflammatory Bowel DiseaseVaried hepcidin expression depending on contextDysregulated iron homeostasis wjgnet.com
Hfe knockoutHereditary HemochromatosisInappropriately low hepcidinIron overload (liver, pancreas) niscpr.res.inuni-freiburg.deresearchgate.net
Tfr2 mutatedHereditary HemochromatosisAltered hepcidin regulationIron overload uni-freiburg.de
Dietary iron overloadIron OverloadIncreased hepcidin (in WT), severe overload in Hamp KOIncreased tissue iron deposition ahajournals.org

These animal models are vital for understanding the complex in vivo regulation of this compound and its contribution to systemic iron homeostasis and the pathogenesis of iron-related disorders and inflammatory conditions.

Use of Vertebrate and Invertebrate Models for Comparative Studies

Vertebrate and invertebrate models are instrumental in deciphering the evolutionary conservation, functional differences, and regulatory mechanisms associated with hepcidin isoforms, including this compound. While humans possess a single hepcidin gene, mice have two hepcidin genes, hepcidin-1 and this compound, which have arisen from a recent gene duplication event. nih.govcapes.gov.br Studies in transgenic mice expressing either hepcidin-1 or this compound have revealed functional distinctions between these isoforms in regulating iron homeostasis. ashpublications.org For instance, hepcidin-1 transgenic mice exhibit severe iron-deficient anemia, whereas this compound transgenic mice show normal iron metabolism, suggesting that the this compound peptide product may not be as active as hepcidin-1 or human hepcidin in iron regulation. ashpublications.org

Mouse models are widely used to study hepcidin's role in iron homeostasis and its response to stimuli like iron overload and inflammation. haematologica.orgplos.orgashpublications.orgnih.govhaematologica.orgnih.gov These models allow for the assessment of hepcidin peptide levels in serum and urine, as well as mRNA expression in various tissues. plos.orgashpublications.orgnih.govnih.gov Research in different mouse strains (e.g., C57Bl/6, DBA/2, BALB/c) has shown variations in hepcidin-1 and this compound peptide responses to stimuli such as intravenous iron or LPS administration. plos.org Specifically, detection of mouse Hepcidin-1 has been primarily in serum, while this compound and its presumed isoforms were predominantly found in urine in these studies. plos.org Elevations in serum Hepcidin-1 and urine this compound upon iron or LPS administration were observed, with variations among mouse strains. plos.org

Invertebrate models, such as Caenorhabditis elegans, are valuable for comparative studies, particularly concerning the evolution of iron transport mechanisms regulated by ferroportin. nih.govnih.gov Although invertebrates lack hepcidin genes, their ferroportin homologs are regulated by hepcidin-independent mechanisms, providing insights into the evolutionary history of iron homeostasis regulation. nih.govnih.gov The absence of the critical cysteine residue essential for hepcidin binding in invertebrate ferroportin highlights the co-evolution of hepcidin and its binding site in vertebrates. nih.govmdpi.com Fish species also possess hepcidin genes and are utilized in comparative analyses of hepcidin's molecular evolution and function. researchgate.netplos.orgresearchgate.net

Quantitative Proteomic and Mass Spectrometry-Based Techniques

Quantitative proteomic and mass spectrometry (MS)-based techniques are crucial for the accurate identification and quantification of hepcidin isoforms, including this compound (hepcidin-20), in biological samples. These methods offer advantages over traditional immunoassays by providing the ability to differentiate between various hepcidin isoforms and potential post-translational modifications. plos.orgresearchgate.netbohrium.com

MS-based assays are considered pivotal for discriminating the bioactive 25-amino acid hepcidin (hepcidin-25) from smaller, naturally occurring isoforms like hepcidin-20 (B1576446) and hepcidin-22, which may have minimal iron regulatory activity. plos.orgwikipedia.org Techniques such as weak cation exchange chromatography coupled with time-of-flight mass spectrometry (WCX-TOF MS) and MALDI-TOF MS are employed for the quantitative analysis of hepcidin isoforms in serum and urine. radboud-ironcenter.commurdoch.edu.au These methods often utilize internal standards, such as hepcidin analogues or isotopically labeled hepcidin, to improve quantification accuracy and reproducibility. plos.orgbohrium.comradboud-ironcenter.commurdoch.edu.au

Research has demonstrated the application of MS-based methods for analyzing hepcidin peptides in experimental mouse models, enabling the assessment of both Hepcidin-1 and this compound levels. plos.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isoform Quantification

Liquid chromatography-mass spectrometry (LC-MS), particularly LC-tandem MS (LC-MS/MS) and LC-high-resolution MS (LC-HR-MS), is a powerful technique for the simultaneous quantification of hepcidin isoforms in complex biological matrices like serum and plasma. kcl.ac.ukmsacl.orgresearchgate.netresearchgate.net These methods combine the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry, allowing for the resolution and measurement of individual hepcidin isoforms, including hepcidin-20, hepcidin-22, hepcidin-24, and hepcidin-25 (B1576460). kcl.ac.ukmsacl.orgresearchgate.net

LC-HR-MS assays have been developed and validated for the simultaneous quantitation of these isoforms in human serum. kcl.ac.uk Studies utilizing such assays have quantified hepcidin-20, -22, -24, and -25 in samples from healthy individuals and patients with various iron-related disorders and other conditions. kcl.ac.uk While hepcidin-20, -22, or -24 were not detected in control samples in one study, they were detected in a significant percentage of patient samples, albeit at concentrations typically 10-20% of the hepcidin-25 concentration. kcl.ac.uk

LC-MS/MS methods also enable the specific differentiation of hepcidin-25 from its isoforms. msacl.org These assays often involve sample preparation steps such as protein precipitation and solid-phase extraction to enrich hepcidin peptides before LC-MS/MS analysis. ashpublications.orgmsacl.org The use of isotopically labeled internal standards in LC-MS/MS assays further enhances the accuracy and reliability of hepcidin isoform quantification. bohrium.commsacl.org

Immunoassays for Peptide Detection (e.g., ELISA, Luminex-based assays in research)

ELISA assays have been developed for measuring hepcidin concentrations in human serum and other biological fluids. researchgate.netnih.gov Some ELISAs are designed to be competitive assays, while others may be sandwich ELISAs. researchgate.netradboud-ironcenter.com While some immunoassays may recognize multiple hepcidin isoforms, potentially measuring total hepcidin, others aim for specificity towards particular forms like hepcidin-25. haematologica.orgresearchgate.net For instance, a competitive ELISA specific for murine hepcidin-1 has been developed and used in studies involving mouse models of dysregulated iron homeostasis. haematologica.org

Transcriptomic and Genomic Analyses of this compound Expression

Transcriptomic and genomic analyses are essential for investigating the regulation of hepcidin gene expression, including the mouse this compound gene (Hamp2). These approaches provide insights into the transcriptional control, alternative splicing, and genetic variations that may influence this compound production.

In mice, the this compound gene (Hamp2) is located on chromosome 7 and its expression patterns and regulation have been studied using these techniques. nih.govcapes.gov.br While hepcidin-1 (Hamp1) is predominantly expressed in the liver, this compound is also expressed in the pancreas in some mouse strains. nih.govcapes.gov.brplos.org Both genes can be upregulated in the liver during iron overload. nih.govcapes.gov.br However, inflammatory stimuli have been shown to increase hepcidin-1 expression while repressing this compound in the liver, indicating differential transcriptional regulation. plos.org

RNA Sequencing and Microarray Technologies

RNA sequencing (RNA-Seq) and microarray technologies are high-throughput methods used to profile the expression of thousands of genes simultaneously, providing a comprehensive view of the transcriptome. These technologies can be applied to study this compound expression in different tissues, developmental stages, or under various physiological and pathological conditions.

Transcriptome analysis using techniques like RNA-Seq can identify the relative abundance of this compound mRNA compared to other hepcidin isoforms and other genes. Studies utilizing transcriptomic approaches in various organisms, including fish, have assessed hepcidin gene expression in different tissues. researchgate.netpnas.org While specific detailed research findings solely focused on this compound expression via RNA-Seq or microarray in mammalian models were not extensively detailed in the provided search results, these technologies are standard tools for comprehensive gene expression analysis and are applicable to studying Hamp2 expression and its regulation in the context of the entire transcriptome.

Quantitative Real-Time PCR

Quantitative real-time PCR (qPCR), also known as RT-qPCR, is a sensitive and widely used method for quantifying the mRNA levels of specific genes, including this compound. This technique allows for the precise measurement of gene expression changes in response to various stimuli or in different physiological states. haematologica.orgnih.govnih.govbrieflands.comashpublications.orgucl.ac.uk

qPCR is routinely employed in hepcidin research to assess the transcriptional regulation of Hamp1 and Hamp2 in mouse models. haematologica.orgnih.govashpublications.org Studies have used qPCR to measure hepcidin mRNA levels in liver and other tissues from mice under conditions of iron overload, iron deficiency, or inflammation. haematologica.orgnih.govashpublications.org For example, qPCR has been used to show that liver hepcidin-1 mRNA levels are decreased in mouse models of hemochromatosis. plos.org

qPCR can be performed using RNA isolated from fresh tissues or even from paraffin-embedded sections, making it a versatile tool for retrospective studies. nih.gov The method typically involves reverse transcribing mRNA into cDNA, followed by PCR amplification in the presence of fluorescent dyes or probes to monitor the amplification in real-time. nih.govucl.ac.uk Normalization to stably expressed reference genes is crucial for accurate quantification of this compound mRNA levels using qPCR. nih.govnih.govbrieflands.comucl.ac.uk

Data Table: Examples of this compound Related Findings in Mouse Models

Mouse Model/StimulusHepcidin-1 (Serum/Liver mRNA)This compound (Urine/Pancreas mRNA)Method UsedSource
Intravenous Iron (C57Bl/6, DBA/2, BALB/c)Increased serum Hep-1Increased urine Hep-2 (C57Bl/6)TOF MS plos.org
LPS Administration (C57Bl/6, DBA/2, BALB/c)Increased serum Hep-1Increased urine Hep-2TOF MS plos.org
Hfe knockoutDecreased liver Hamp1 mRNA, decreased serum Hep-1Not specified (serum Hep-2 below detection limit)qRT-PCR, TOF MS plos.orgnih.gov
Tfr2 mutatedDecreased liver Hamp1 mRNA, decreased serum Hep-1Not specified (serum Hep-2 below detection limit)qRT-PCR, TOF MS plos.org
Hfe/Tfr2 double affectedLowest liver Hamp1 mRNA, lowest serum Hep-1Not specified (serum Hep-2 below detection limit)qRT-PCR, TOF MS plos.org
Iron OverloadIncreased liver Hamp1 and Hamp2 mRNAIncreased liver Hamp1 and Hamp2 mRNAComparative Analysis (likely includes qPCR) nih.govcapes.gov.br
InflammationIncreased liver Hamp1 mRNA, repressed liver Hamp2 mRNAIncreased liver Hamp1 mRNA, repressed liver Hamp2 mRNAComparative Analysis (likely includes qPCR) plos.org
Gamma IrradiationNot specifiedIncreased urinary this compoundMethod not explicitly stated for quantification, but observed in urine nih.gov

Epigenetic Regulation Studies (e.g., DNA methylation, histone modification)

Epigenetic mechanisms, such as DNA methylation and histone modification, play a significant role in regulating gene expression, including that of the HAMP gene, which encodes hepcidin. Research indicates that these modifications can influence the transcription of HAMP and other genes involved in iron sensing pathways. researchgate.netresearchgate.netplos.org

Histone modifications, which involve chemical alterations to histone proteins around which DNA is wrapped, also contribute to the epigenetic regulation of gene expression. animbiosci.orgcd-genomics.com These modifications can alter chromatin structure and affect the accessibility of transcription factors to gene regulatory regions. animbiosci.orgcd-genomics.com Research has shown that histone deacetylases (HDACs) can suppress HAMP gene expression, and conversely, HDAC inhibitors can upregulate it. researchgate.net This highlights the importance of histone modification in the complex regulatory network controlling hepcidin levels.

The interplay between DNA methylation and histone modification provides a dynamic layer of control over hepcidin expression, allowing for adaptation to various conditions and stressors that influence iron homeostasis, such as iron deficiency, inflammation, and hypoxia. researchgate.netresearchgate.net

Structural Biology and Biophysical Approaches

Structural biology and biophysical techniques are essential for understanding the three-dimensional structure of hepcidin peptides and how they interact with their targets, particularly the iron exporter ferroportin. These approaches focus on functional interactions rather than basic chemical properties.

Binding Assays and Interaction Studies

Binding assays and interaction studies are crucial for characterizing the affinity and specificity of hepcidin peptides for ferroportin. Techniques such as fluorescence polarization measurements have been employed to quantify the binding of labeled hepcidin to reconstituted ferroportin. biorxiv.org These studies have revealed important aspects of the hepcidin-ferroportin interaction.

For example, research has demonstrated that hepcidin binds to ferroportin in an outward-open conformation, effectively blocking the iron efflux pathway. biorxiv.org The N-terminus of hepcidin is known to be essential for its interaction with ferroportin. uit.nomdpi.com Studies using hepcidin analogues and mutational analysis have helped to elucidate which residues are critical for this binding and subsequent activity. uit.no

Interestingly, the presence of divalent metals, such as iron or cobalt, has been shown to significantly increase the affinity of hepcidin for ferroportin. biorxiv.org Fluorescence polarization measurements demonstrated an almost 80-fold increase in hepcidin affinity in the presence of FeCl₂. biorxiv.org This suggests a model where hepcidin preferentially targets iron-loaded ferroportin molecules for degradation. biorxiv.org

Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, isothermal titration calorimetry (ITC), circular dichroism (CD) spectroscopy, and surface plasmon resonance (SPR) spectroscopy have also been utilized to analyze the interaction between hepcidin and ferroportin or its domains. uit.no While some initial studies exploring the interaction with a specific ferroportin extracellular loop (hepcidin-binding domain, HBD) using these techniques did not show binding, further research has provided a more comprehensive picture of the binding interface and the role of different hepcidin regions. uit.noplos.org

The development of minihepcidins, truncated hepcidin derivatives mimicking the N-terminal residues, has also benefited from binding and interaction studies, revealing that these smaller peptides can exhibit enhanced potency for ferroportin inhibition compared to full-length hepcidin. mdpi.complos.org Structural studies of ferroportin in complex with minihepcidins have provided insights into the novel interactions that contribute to their increased affinity. plos.org

Advanced Imaging Techniques for Cellular and Tissue Localization

Advanced imaging techniques are vital for determining the spatial distribution of hepcidin peptides within cells and tissues. These methods provide visual evidence of where hepcidin is produced, stored, and interacts with its targets.

Immunohistochemistry and immunofluorescence, using specific antibodies against hepcidin, have been employed to localize hepcidin protein in various tissues. Studies in human liver have shown hepcidin localized to hepatocytes. nih.gov At the subcellular level, hepcidin has been observed to be concentrated at the basolateral membrane domain of hepatocytes. nih.gov

In addition to the liver, hepcidin expression and localization have been investigated in other tissues. For instance, studies in the rat brain have shown hepcidin protein widely expressed in the brain parenchyma, including in blood vessels (endothelium and pericytes), glial cells, and areas associated with neurogenesis and synaptic plasticity. nih.gov While hepcidin mRNA in the brain appeared more restricted to vascular endothelium and choroid plexus, the broader protein distribution suggests potential transport of hepcidin to the brain from other sites, such as the liver. nih.gov Co-localization studies with ferroportin in the brain have also supported a regulatory role for hepcidin in iron metabolism in specific brain regions. nih.gov

These imaging techniques, combined with molecular methods like RT-PCR and in situ hybridization, help to differentiate between local production and uptake of hepcidin in various tissues, providing a more complete understanding of its physiological roles beyond systemic iron regulation. nih.gov

Compound Information

Compound NamePubChem CID
This compound91864521

Data Tables

While specific quantitative data tables for this compound itself are limited in the search results (as research often focuses on the primary active form, hepcidin-25), the methodologies discussed yield various types of data. Below is an illustrative example of how data from binding assays could be presented.

Table 1: Apparent Affinity of Hepcidin for Ferroportin in the Presence of Divalent Metals

ConditionApparent KD (nM)pKDFold Increase in Affinity
No added metal210-6.671
10 µM FeCl₂2.5-8.61~80
10 µM CoCl₂Data not explicitly provided for comparison, but shown to increase affinity-Increased

Note: Data derived from fluorescence polarization measurements of rhodamine-green labeled hepcidin binding to nanodisc-reconstituted ferroportin. biorxiv.org

This table illustrates how binding assay data can quantify the impact of different conditions, such as the presence of metal ions, on the interaction between hepcidin and ferroportin. Similar data could be generated for this compound if its specific binding properties were being investigated using these techniques.

Emerging Therapeutic Strategies and Future Research Horizons in Hepcidin 2 Biology

Conceptual Approaches to Modulating Hepcidin-Ferroportin Axis

The intricate interaction between hepcidin (B1576463) and its sole known iron exporter, ferroportin, provides direct targets for therapeutic manipulation. Hepcidin binding to ferroportin induces the internalization and degradation of the latter, thereby reducing iron efflux from cells into the plasma. haematologica.orgnih.govfrontiersin.org Strategies aimed at modulating this interaction can either enhance or inhibit iron release, addressing conditions of iron deficiency or overload, respectively. haematologica.org

Development of Hepcidin Agonists and Antagonists

Therapeutic approaches are being developed to either mimic or block the action of hepcidin. Hepcidin agonists, which would enhance ferroportin degradation, are envisioned for treating iron overload disorders such as hereditary hemochromatosis and iron-loading anemias, where hepcidin levels are inappropriately low. haematologica.orgnih.govbloodresearch.or.krtandfonline.comresearchgate.net Conversely, hepcidin antagonists, which would prevent hepcidin from binding to or degrading ferroportin, are being explored for conditions characterized by hepcidin excess and functional iron deficiency, such as anemia of inflammation. haematologica.orgfrontiersin.orgbloodresearch.or.krresearchgate.netscispace.comnih.gov

Research into hepcidin agonists includes the development of minihepcidins, which are smaller synthetic peptides engineered to mimic hepcidin's function and have shown effectiveness in inhibiting ferroportin activity in preclinical models. nih.govtandfonline.com Hepcidin analogues are also being investigated to alleviate iron re-accumulation in conditions like HFE-hemochromatosis. tandfonline.com

For hepcidin antagonism, several strategies are being pursued. These include the use of monoclonal antibodies that bind to and neutralize hepcidin, preventing its interaction with ferroportin. scispace.comnih.gov Anticalins and Spiegelmers, which are engineered proteins and synthetic oligonucleotides respectively, are also being developed to specifically target and reduce hepcidin levels or block its activity. scispace.commdpi.com

Strategies Targeting Ferroportin Function

Beyond modulating hepcidin directly, targeting ferroportin itself offers another therapeutic approach. Inhibiting ferroportin function can reduce iron export, which could be beneficial in iron overload conditions, particularly in cases of ferroportin disease caused by hepcidin resistance. mdpi.com

One example of a ferroportin-targeting agent is vamifeport (VIT-2763), an orally administered small molecule inhibitor developed to prevent iron overload and treat conditions like β-thalassemia by inhibiting iron efflux. mdpi.comguidetopharmacology.org

Furthermore, research is exploring the regulation of ferroportin at post-transcriptional and post-translational levels. For instance, studies have identified that Protein Kinase C alpha (PKCα) is a positive regulator of ferroportin by modulating its trafficking and localization. ashpublications.org Inhibiting PKCα has shown promise in reducing body iron content in models of diabetes and hereditary hemochromatosis by decreasing ferroportin expression and function. ashpublications.org MicroRNAs, such as miR-485-3p, have also been identified as iron-responsive post-transcriptional regulators that repress ferroportin expression by targeting its 3'UTR. plos.org Targeting these regulatory mechanisms could offer novel ways to control cellular iron export.

Intervention in Hepcidin Regulatory Pathways

Hepcidin expression is tightly controlled by multiple pathways that respond to body iron levels, inflammation, and erythropoietic activity. nih.govmdpi.commdpi.com Targeting these upstream regulatory pathways provides indirect but potentially effective means to modulate hepcidin levels.

Targeting BMP/SMAD Signaling Components

The Bone Morphogenetic Protein (BMP)/SMAD signaling pathway is a major regulator of hepcidin transcription, primarily responding to iron levels. nih.govmdpi.commdpi.com BMP6 is considered a principal endogenous BMP regulating hepcidin expression. mdpi.comtandfonline.com Therapeutic strategies targeting this pathway include the administration of BMP6 to increase hepcidin levels, which has shown potential in redistributing tissue iron in mouse models of hemochromatosis. tandfonline.com

Conversely, in conditions of hepcidin excess, inhibiting the BMP/SMAD pathway can be beneficial. Small molecule inhibitors of BMP type I receptors, such as LDN-193189 and Dorsomorphin, have been tested to reduce hepcidin expression. bloodresearch.or.krxenbase.orgwikipedia.orghaematologica.orgnih.gov LDN-193189, for example, inhibits the transcriptional activity of ALK2 and ALK3 receptors, leading to reduced SMAD1, SMAD5, and SMAD8 activation. xenbase.orgwikipedia.org

Another target within this pathway is TMPRSS6 (matriptase-2), a transmembrane serine protease that negatively regulates hepcidin by cleaving the BMP co-receptor hemojuvelin (HJV). nih.govmdpi.comtandfonline.com Inhibiting TMPRSS6 can increase hepcidin levels. Antisense oligonucleotides targeting TMPRSS6 have shown promise in increasing hepcidin, improving erythropoiesis, and reducing iron overload in β-thalassemia models, with clinical trials ongoing. tandfonline.comnih.gov Erythroferrone (ERFE), a hormone produced during ineffective erythropoiesis, suppresses hepcidin by sequestering BMP6. mdpi.comtandfonline.com Targeting erythroferrone to promote hepcidin production is also being explored as a therapeutic strategy. tandfonline.com

Modulating Inflammatory Pathways Affecting Hepcidin

Inflammation is a potent inducer of hepcidin expression, primarily mediated by the IL-6/JAK/STAT3 signaling pathway. scispace.comnih.govmdpi.commdpi.comashpublications.org Elevated hepcidin during chronic inflammation contributes to iron-restricted erythropoiesis and anemia of inflammation. nih.govmdpi.comashpublications.org

Therapeutic strategies aimed at modulating inflammatory pathways to reduce hepcidin include targeting IL-6 or its receptor with neutralizing monoclonal antibodies, which have been shown to decrease hepcidin production and improve anemia in animal models and humans. nih.govtandfonline.com Inhibitors of the JAK/STAT3 pathway are also being investigated. researchgate.netscispace.comnih.govmdpi.com For example, phosphorylation of STAT3 is crucial for IL-6-induced hepcidin transcription. mdpi.commdpi.com Compounds that inhibit STAT3 activation could therefore reduce hepcidin levels in inflammatory conditions. researcherslinks.comlipidmaps.orgguidetopharmacology.orgresearchgate.netgoogleapis.com

Exploration of Unique Biological Activities of Hepcidin Isoforms

While hepcidin-25 (B1576460) is the primary isoform responsible for systemic iron regulation in mammals through its interaction with ferroportin, other N-terminally truncated isoforms, such as hepcidin-22 and hepcidin-20 (B1576446), are also detected in biological fluids. researchgate.nethaematologica.org Although hepcidin-25 is considered to have the main iron-regulatory bioactivity, the five N-terminal amino acids are essential for this activity. nih.govhaematologica.orgniscpr.res.in

Differentiating Roles of N-Truncated Hepcidin Peptides

Human hepcidin is synthesized as an 84-amino acid preprohepcidin (B1576763), which undergoes proteolytic cleavage to yield the mature, bioactive 25-amino acid form, Hepcidin-25 haematologica.orgnih.gov. In addition to Hepcidin-25, N-terminally truncated isoforms, notably Hepcidin-22 and Hepcidin-20, have been identified in human biological fluids like urine and serum haematologica.orgpeptide.co.jp. While Hepcidin-25 is established as the primary regulator of iron efflux by binding to and inducing the degradation of the iron exporter ferroportin, the biological activities and specific roles of these N-truncated forms appear to differ haematologica.orgmdpi.com.

Studies suggest that N-truncated hepcidin isoforms generally exhibit lower biological activity compared to Hepcidin-25 in iron regulation mdpi.com. For instance, the 20-amino acid isoform is thought to be generated by a distinct peptidase activity that cleaves Hepcidin-25, suggesting it might be an inactivation product nih.gov. The 22-amino acid isoform has primarily been detected in urine, leading to the hypothesis that it could be a urinary degradation product of Hepcidin-25 haematologica.org. Research utilizing alanine (B10760859) mutants has underscored the critical importance of the N-terminal region of Hepcidin-25 for its interaction with ferroportin, further supporting the notion that N-terminal truncation impacts biological function mdpi.com.

Biochemical characterization studies have investigated the proteolytic processing of prohepcidin. While proprotein convertases like furin are involved in the cleavage that releases Hepcidin-25, other distinct peptidases are implicated in the sequential degradation of Hepcidin-25 to its N-truncated isoforms nih.gov. Understanding the specific enzymes and pathways involved in the generation and degradation of these truncated peptides is crucial for differentiating their physiological roles and potential implications in iron-related disorders.

Development of Novel Research Tools and Methodologies for Hepcidin-2 (B1576447) Studies

Accurate quantification and characterization of this compound and its isoforms are essential for understanding their biology. The development of novel research tools and methodologies has been crucial in advancing studies in this area. Mass spectrometry (MS)-based methods, including MALDI-TOF, SELDI-TOF, and LC-MS, have been instrumental in identifying and quantifying different hepcidin forms, including N-truncated peptides psu.eduoup.comskml.nl. These methods offer the advantage of discriminating between various hepcidin isoforms based on their mass-to-charge ratio psu.edu.

Enzyme-linked immunosorbent assays (ELISAs) are also widely used for hepcidin quantification, although many existing ELISA kits measure total hepcidin concentration and may not differentiate between isoforms psu.eduoup.comradboud-ironcenter.com. However, specific ELISA kits targeting mouse Hamp2 (this compound) are available for research purposes, allowing for the detection of native mouse Hamp2 in biological samples mybiosource.com.

Beyond quantification, other methodologies are employed to study this compound. Gene expression analysis, such as qPCR and Western blot, is used to assess Hamp2 mRNA and protein levels in different tissues and in response to various stimuli abbexa.com. Transgenic mouse models, as discussed earlier, are vital tools for studying the in vivo function of this compound by overexpressing or knocking out the Hamp2 gene ashpublications.orgnih.govpsu.edu.

Furthermore, techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are employed for structural analysis of hepcidin peptides, providing insights into their three-dimensional structure and potential interactions haematologica.org. Biochemical assays are used to study the enzymatic processing of prohepcidin and the activity of peptidases that generate truncated forms nih.gov. The use of siRNA technology allows for targeted knockdown of Hamp2 gene expression in research settings to investigate its cellular roles abbexa.com.

The ongoing development and refinement of these analytical and molecular tools are critical for overcoming challenges in hepcidin research, such as the small size of the peptide and the presence of multiple isoforms psu.edu. Harmonization efforts for hepcidin measurement methods are also underway to ensure comparability of data across different studies skml.nl.

Identification of Novel Biomarkers for Iron-Related Disorders in Research Settings

While Hepcidin-25 is a recognized biomarker for systemic iron status and inflammatory conditions in humans, the research into this compound (mouse Hamp2) and N-truncated hepcidin peptides in this context is primarily focused on understanding their potential as novel biomarkers or their influence on established markers in research settings.

In mouse models, monitoring Hepcidin-1 (B1576454) and this compound peptide levels using sensitive methodologies like mass spectrometry can provide insights into the complex regulation of iron metabolism under different physiological and pathological conditions plos.org. For example, changes in serum Hep-1 and urine Hep-2 levels have been observed in response to iron administration, LPS-induced inflammation, and in mouse models of hemochromatosis plos.org. These studies in mice help to elucidate the differential responses of the two hepcidin paralogues to various stimuli.

In human research, while Hepcidin-25 is the main focus for clinical biomarker applications, the presence and relative abundance of N-truncated hepcidin isoforms (Hepcidin-22 and Hepcidin-20) in biological fluids could potentially serve as supplementary markers or indicators of hepcidin metabolism and degradation pathways haematologica.orgpsu.edu. Research is ongoing to determine if specific patterns of hepcidin isoforms are associated with particular iron disorders or inflammatory states.

Other potential biomarkers being investigated in conjunction with hepcidin research include established iron parameters like serum iron, ferritin, and transferrin saturation, as well as inflammatory markers such as C-reactive protein (CRP) and IL-6 mdpi.comhaematologica.orgscielo.brmdpi.com. Additionally, molecules involved in hepcidin regulation, such as matriptase-2 and erythroferrone (ERFE), are being explored as potential biomarkers or therapeutic targets haematologica.orgresearchgate.netnih.gov. Research in inflammatory bowel disease (IBD) patients, for instance, has investigated the correlation between hepcidin levels and traditional iron and inflammation markers to assess hepcidin's potential diagnostic role in differentiating types of anemia in this context mdpi.com.

The identification and validation of novel biomarkers in research settings, including specific hepcidin isoforms or related regulatory molecules, are crucial for improving the diagnosis, monitoring, and understanding of the pathophysiology of iron-related disorders.

Interdisciplinary Approaches and Translational Research Perspectives (excluding clinical trials)

Advancing the understanding of this compound and hepcidin biology necessitates interdisciplinary collaboration and translational research approaches, focusing on moving discoveries from basic science to potential applications outside of clinical trials. This involves integrating knowledge and techniques from various fields, including molecular biology, genetics, biochemistry, analytical chemistry, and animal physiology eupati.eubohrium.com.

Translational research in this context involves utilizing insights gained from studies on mouse this compound and N-truncated human hepcidin peptides to inform our understanding of human iron metabolism and disease plos.orgashpublications.orgeupati.eu. For example, studying the functional differences between mouse Hepcidin-1 and this compound provides valuable clues about the structural determinants of hepcidin's iron-regulatory activity, which can then be applied to research on human hepcidin and the design of hepcidin-based therapeutics ashpublications.orgnih.gov.

The development and application of sophisticated analytical methodologies, such as high-resolution mass spectrometry, exemplify interdisciplinary efforts between analytical chemistry and biomedical research, enabling the precise measurement of hepcidin peptides in complex biological matrices plos.orgpsu.edu. Similarly, combining genetic studies in humans with functional studies in genetically modified mouse models (e.g., Hamp2 knockout or transgenic mice) allows researchers to investigate the in vivo consequences of altered hepcidin expression or function ashpublications.orgnih.govpsu.edu.

Translational research also involves exploring the potential of hepcidin-modulating agents identified in basic research for their effects in preclinical models of iron disorders nih.gov. This includes investigating hepcidin agonists and antagonists, as well as molecules that influence hepcidin expression, to assess their potential to correct iron imbalances in these models nih.gov.

Furthermore, interdisciplinary approaches are vital for identifying novel biomarkers. This involves collaboration between researchers studying hepcidin biology, experts in analytical techniques for biomarker discovery, and researchers investigating specific iron-related disorders to identify and validate potential new markers in research cohorts mdpi.comhaematologica.orgscielo.brmdpi.com.

The "bench-to-bedside" and "bedside-to-bench" paradigm of translational medicine, even excluding clinical trials, is crucial eupati.eu. Observations from studies in animal models or analyses of human biological samples in research settings can generate new hypotheses that drive further basic research, creating a continuous cycle of discovery and refinement of our understanding of this compound and hepcidin biology.

Q & A

Q. What experimental models are most suitable for studying Hepcidin-2’s role in iron metabolism?

this compound is commonly studied in murine models due to conserved iron-regulatory pathways. For example, liver tissue from mice is used for immunohistochemistry (IHC) to localize this compound expression, with protocols validated for paraffin-embedded and frozen sections using antibodies like [EPR18937] (ab190775) . Key methodologies include IHC-P (1:100 dilution), Western blot (WB), and confocal microscopy to confirm cytoplasmic localization in hepatocytes . Researchers should validate tissue-specific expression using positive controls (e.g., liver) and negative controls (e.g., knockout models) to ensure specificity.

Q. How can this compound be reliably detected in biological samples?

Methodological consistency is critical. Recombinant antibodies (e.g., ab190775) produced without animal-derived components ensure batch-to-batch reproducibility for WB and IHC . For quantitative analysis, combine WB with densitometry and normalize to housekeeping proteins. In radiation studies, matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry (MALDI-TOF-MS) detects this compound in urine, with dose-dependent peak validation (e.g., biphasic responses at 0.25–0.5 Gy) . Ensure sample preparation minimizes protease degradation, especially in urine or serum.

Q. What is the mechanistic basis of this compound’s interaction with ferroportin?

this compound binds ferroportin, inducing its internalization and degradation, thereby inhibiting cellular iron export. This interaction is validated in vitro using tissue culture cells transfected with ferroportin constructs. Key steps include co-immunoprecipitation assays and confocal microscopy to track ferroportin internalization post-hepcidin treatment . Researchers should replicate these findings under varying iron conditions (e.g., iron-loaded vs. iron-depleted media) to contextualize homeostatic regulation.

Advanced Research Questions

Q. How can contradictory data on this compound’s expression patterns in stress responses be resolved?

Contradictions in radiation-induced this compound expression (e.g., delayed vs. biphasic peaks) may arise from methodological variability in dose administration, time-point sampling, or model systems. To address this, adopt standardized protocols for radiation exposure (e.g., 1 Gy vs. 0.25 Gy) and use longitudinal sampling (e.g., 8–168 hours post-exposure) . Apply meta-analysis frameworks to aggregate data from multiple studies, assessing heterogeneity via I² statistics . Triangulate findings with transcriptional profiling (e.g., qPCR for Hamp2) and protein-level validation.

Q. What novel methodologies can improve the specificity of this compound functional studies?

Advanced techniques include:

  • CRISPR/Cas9 knockout models to isolate this compound-specific effects from other isoforms (e.g., Hepcidin-1).
  • Single-cell RNA sequencing to map this compound expression heterogeneity in hepatocytes.
  • Radiolabeled hepcidin tracers for in vivo imaging of ferroportin interaction dynamics . For MALDI-TOF-MS, optimize matrix selection (e.g., α-cyano-4-hydroxycinnamic acid) and calibrate using synthetic this compound peptides to reduce background noise .

Q. How does this compound’s role in iron homeostasis intersect with inflammatory or oncogenic pathways?

this compound overexpression in inflammation may exacerbate anemia of chronic disease by suppressing ferroportin-mediated iron recycling in macrophages . In cancer, investigate correlations between this compound levels and tumor iron availability using co-culture models (e.g., hepatocytes + tumor cells). Methodologically, pair ELISA quantification with transcriptomic analysis (RNA-seq) of iron-regulated genes (e.g., FPN1, IRP2) to identify crosstalk . For clinical relevance, integrate data from human biopsies with murine xenograft studies.

Methodological Considerations for Data Interpretation

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?

Use non-linear regression models (e.g., sigmoidal dose-response curves) to characterize biphasic responses observed in low-dose radiation studies . For small sample sizes, apply bootstrapping to estimate confidence intervals. In meta-analyses, employ random-effects models to account for inter-study variability and assess publication bias via funnel plots .

Q. How should researchers address potential biases in this compound detection assays?

  • Antibody validation : Pre-adsorb antibodies with recombinant this compound to confirm specificity in IHC/WB .
  • Blinded analysis : Mask sample identities during data acquisition to reduce observer bias.
  • Replicate experiments : Include ≥3 biological replicates and report technical variability (e.g., CV < 15% in ELISA) .

Tables for Key Findings

Experimental Model Key Finding Methodology Reference
Mouse liver tissueThis compound localizes to hepatocyte cytoplasmIHC-P (1:100), confocal microscopy
Murine urine post-radiationBiphasic this compound peaks at 0.25–0.5 GyMALDI-TOF-MS
In vitro ferroportin assayThis compound induces ferroportin degradationCo-IP, internalization tracking

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.